1-(3-Bromopropoxy)-4-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93035. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromopropoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBYGKUWXRBMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293931 | |
| Record name | 1-(3-bromopropoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13094-50-3 | |
| Record name | 13094-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-bromopropoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene from 4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(3-bromopropoxy)-4-nitrobenzene from 4-nitrophenol. This process is a classic example of the Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of ethers. This document details the reaction mechanism, experimental protocols, and characterization of the final product, presented in a format tailored for professionals in the fields of chemical research and drug development.
Introduction
This compound is a valuable bifunctional molecule, incorporating both a reactive bromoalkoxy chain and a nitro-substituted aromatic ring. This structure makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceutical agents and materials with specific electronic properties. The nitro group can be readily reduced to an amine, providing a site for further functionalization, while the bromo group can participate in various nucleophilic substitution and cross-coupling reactions.
The synthesis from 4-nitrophenol and 1,3-dibromopropane proceeds via a Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 4-nitrophenol to form a more nucleophilic phenoxide ion, which then attacks one of the primary carbons of 1,3-dibromopropane, displacing a bromide ion.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound is a two-step process initiated by the deprotonation of 4-nitrophenol, followed by the nucleophilic substitution on 1,3-dibromopropane.
An In-Depth Technical Guide to the Williamson Ether Synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocol, and key data associated with the synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene via the Williamson ether synthesis. This reaction is a classic example of nucleophilic substitution and is a fundamental method for the preparation of unsymmetrical ethers.
Core Reaction Mechanism
The Williamson ether synthesis is a widely used organic reaction to form an ether from an organohalide and a deprotonated alcohol (an alkoxide). The synthesis of this compound proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] This reaction involves two primary steps:
-
Deprotonation: The acidic proton of the hydroxyl group of 4-nitrophenol is abstracted by a base (e.g., potassium carbonate, sodium hydroxide) to form a resonant-stabilized 4-nitrophenoxide ion. This ion is a potent nucleophile.
-
Nucleophilic Attack: The newly formed 4-nitrophenoxide ion then acts as a nucleophile, attacking one of the electrophilic primary carbon atoms of 1,3-dibromopropane. This occurs in a single, concerted step where the carbon-bromine bond is broken as the new carbon-oxygen bond is formed.[1][2][3]
The use of a primary alkyl halide, such as 1,3-dibromopropane, is crucial as secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) as a competing side reaction.[3][4][5]
References
Physical and chemical properties of 1-(3-Bromopropoxy)-4-nitrobenzene.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Bromopropoxy)-4-nitrobenzene (CAS No. 13094-50-3), a valuable building block in organic synthesis and drug discovery. This document outlines its key characteristics, synthesis, and reactivity, with a focus on providing practical data and experimental context for laboratory applications.
Chemical Identity and Physical Properties
This compound is an aromatic ether characterized by a nitro-substituted phenyl ring linked to a brominated propyl chain via an ether bond. It is important to distinguish this compound from its isomer, 1-(3-Bromopropyl)-4-nitrobenzene (CAS No. 53712-77-9), in which the propyl chain is directly attached to the benzene ring. The ether linkage in the title compound significantly influences its chemical reactivity and physical properties.
A summary of the known physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13094-50-3 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀BrNO₃ | [1][3][4] |
| Molecular Weight | 260.09 g/mol | [1][3][4] |
| Melting Point | 56-58 °C | N/A |
| Boiling Point | 373.3 ± 22.0 °C at 760 mmHg | N/A |
| Density | 1.5 ± 0.1 g/cm³ | N/A |
| Appearance | Pale yellow solid (predicted) | N/A |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-nitrophenol attacks a dibromoalkane.
Caption: General workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
4-Nitrophenol
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes to form the potassium 4-nitrophenoxide in situ.
-
Add 1,3-dibromopropane (1.2 eq.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound.
Purification and Characterization:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Spectral Data (Predicted)
No experimental spectra for this compound were found in the searched literature. However, based on the known spectra of analogous compounds, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the bromopropoxy chain.
-
Aromatic Protons: Two doublets in the downfield region (δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitro group will be further downfield than the protons ortho to the electron-donating ether group.
-
Aliphatic Protons: Three triplets in the upfield region (δ 2.0-4.5 ppm).
-
A triplet corresponding to the -O-CH₂- group.
-
A triplet corresponding to the -CH₂-Br group.
-
A multiplet (likely a pentet) for the central -CH₂- group, coupled to the adjacent methylene groups.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic signals for the aromatic and aliphatic carbons.
-
Aromatic Carbons: Four signals in the aromatic region (δ 110-165 ppm). The carbon bearing the nitro group and the carbon bearing the ether oxygen will be distinct, as will the two sets of equivalent aromatic CH carbons.
-
Aliphatic Carbons: Three signals in the aliphatic region (δ 20-70 ppm) corresponding to the three methylene carbons of the bromopropoxy chain.
IR Spectroscopy
The infrared spectrum will be characterized by strong absorptions corresponding to the nitro group and the ether linkage.
-
NO₂ Stretch: Two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
-
C-O-C Stretch: A strong band in the region of 1250-1050 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically around 650-550 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak [M]⁺. Common fragmentation patterns would likely involve:
-
Cleavage of the C-Br bond, resulting in a [M-Br]⁺ fragment.
-
Alpha-cleavage of the ether bond.
-
Loss of the nitro group.
-
Fragmentation of the propyl chain.
Chemical Properties and Reactivity
Reactivity of the Alkyl Bromide
The terminal bromine atom on the propoxy chain is a good leaving group, making this position susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide range of functional groups.
Caption: Nucleophilic substitution at the brominated carbon.
This reactivity makes this compound a useful intermediate for synthesizing a variety of derivatives, including amines, thiols, and nitriles, by reacting it with the corresponding nucleophiles[6].
Reactivity of the Nitroaromatic Ring
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitro group. In this molecule, these positions are occupied by the ether linkage and hydrogen atoms.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is fundamental in medicinal chemistry for the synthesis of anilines, which are common pharmacophores[7][8].
Caption: Reduction of the nitro group to an amine.
Stability
This compound is expected to be a stable compound under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents. Thermal decomposition may lead to the release of toxic fumes, including oxides of nitrogen and hydrogen bromide. While specific data for this compound is unavailable, related nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures[9].
Solubility
Based on its structure, this compound is expected to be poorly soluble in water but soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and tetrahydrofuran[3][10].
Applications in Research and Drug Development
Nitroaromatic compounds are important precursors in the synthesis of a wide range of biologically active molecules and pharmaceuticals[11][12]. The dual functionality of this compound makes it a particularly useful building block. The bromoalkyl chain can serve as a linker to attach the nitroaromatic moiety to other molecules, while the nitro group can be converted to an amine for further derivatization. This compound and its derivatives have potential applications in the development of:
-
Hypoxia-activated prodrugs: The nitro group can be selectively reduced in the hypoxic environment of solid tumors, releasing a cytotoxic agent[13].
-
Enzyme inhibitors: The substituted aniline derived from this compound can be a key component of molecules designed to inhibit specific enzymes, such as kinases[14].
-
Antimicrobial agents: Many nitro-containing compounds exhibit antimicrobial activity[15].
Conclusion
This compound is a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. Its distinct reactive sites—the alkyl bromide and the nitroaromatic ring—allow for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of complex molecular architectures. While experimental data for this specific compound is somewhat limited in the public domain, its properties and reactivity can be reliably predicted based on the well-understood chemistry of its constituent functional groups. This guide provides a foundational understanding for researchers and developers looking to utilize this compound in their work.
References
- 1. 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum [m.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. uni-saarland.de [uni-saarland.de]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Benzene, 1-nitro-4-phenoxy- [webbook.nist.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 12. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asdlib.org [asdlib.org]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
1-(3-Bromopropoxy)-4-nitrobenzene CAS number and molecular weight.
An In-depth Technical Guide to 1-(3-Bromopropoxy)-4-nitrobenzene For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a key chemical intermediate in contemporary drug discovery. The document details its physicochemical properties, a robust experimental protocol for its synthesis, and its principal application as a building block in the development of targeted protein degraders.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value |
| CAS Number | 13094-50-3 |
| Molecular Formula | C₉H₁₀BrNO₃ |
| Molecular Weight | 260.09 g/mol |
| Appearance | Typically a solid |
| Purity | Commercially available with purity often ≥95% |
| Storage | Recommended to be stored at room temperature in a cool, dark place. |
Application in Targeted Protein Degradation
This compound is primarily utilized as a bifunctional linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules designed to recruit a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3]
The structure of this compound is ideally suited for this purpose:
-
The bromopropyl group provides a reactive handle (an electrophilic site) for covalent linkage to a ligand that binds an E3 ubiquitin ligase (e.g., derivatives of thalidomide for Cereblon, or VHL ligands).[4]
-
The nitrobenzene moiety can be readily reduced to an aniline derivative. This resulting amino group serves as a versatile attachment point for a linker, which is then connected to a ligand targeting the specific protein of interest.
This modular approach allows for the systematic construction of PROTAC libraries to identify effective degraders for previously "undruggable" protein targets.[1]
Signaling Pathway: The Ubiquitin-Proteasome System
The application of PROTACs, synthesized using building blocks like this compound, directly engages the Ubiquitin-Proteasome System (UPS). This is the primary cellular pathway for controlled protein degradation.[5][6] A PROTAC molecule acts as a bridge, bringing a target protein into proximity with an E3 ligase, thereby hijacking this natural process for a therapeutic outcome.[7][8]
Experimental Protocols
Proposed Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a plausible and robust method for the synthesis of the title compound from commercially available starting materials. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[9][10]
Materials:
-
4-Nitrophenol
-
1,3-Dibromopropane (use in excess to favor mono-alkylation)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Add 1,3-dibromopropane (3.0-5.0 eq) to the stirred suspension. The large excess minimizes the formation of the bis-ether byproduct.
-
Reaction: Heat the reaction mixture to 80-90 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-nitrophenol starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid.
-
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
References
- 1. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pioneering protein degradation for agricultural applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Navigating the Solubility of 1-(3-Bromopropoxy)-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Bromopropoxy)-4-nitrobenzene in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on predicted solubility based on fundamental chemical principles and provides detailed experimental protocols for its determination. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various experimental and developmental settings.
Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. This compound is a moderately polar molecule, owing to the presence of a nitro group and an ether linkage, counterbalanced by a nonpolar aromatic ring and an alkyl chain.
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |
| Non-Polar | Hexane, Toluene, Benzene | Low to Moderate | The non-polar aromatic ring and alkyl chain of the solute will interact favorably with non-polar solvents, but the polar nitro and ether groups will limit overall solubility. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess polar characteristics that can interact with the nitro and ether groups of the solute, while also having sufficient non-polar character to dissolve the rest of the molecule. Solvents like DMF and DMSO are expected to be particularly effective due to their high polarity. |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate to Low (in alcohols), Very Low (in water) | The potential for hydrogen bonding with protic solvents is limited for this solute. While some solubility is expected in alcohols due to dipole-dipole interactions, the compound's largely non-polar structure will likely lead to low solubility. It is predicted to be virtually insoluble in water.[1] |
Experimental Protocols for Solubility Determination
For precise quantification of solubility, the following experimental protocols are recommended. These methods are standard in chemical and pharmaceutical research.[2][3][4][5][6]
Method 1: Gravimetric Method (for Quantitative Analysis)
This method involves preparing a saturated solution and then determining the mass of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath (e.g., shaker incubator)
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and agitate it for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed for a sufficient time to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter to remove any suspended particles.
-
Transfer the filtered supernatant to a pre-weighed vial.
-
Determine the mass of the collected solution.
-
Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.
-
Once the solvent is completely evaporated, weigh the vial containing the dried solute.
-
Calculate the solubility in terms of mass of solute per volume of solvent (e.g., g/L or mg/mL).
Method 2: Visual Method (for Qualitative and Semi-Quantitative Analysis)
This is a simpler, more rapid method for estimating solubility.[2][6]
Materials:
-
This compound
-
Selected organic solvents
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Spatula
Procedure:
-
Add a small, pre-weighed amount of this compound (e.g., 10 mg) to a test tube.
-
Add a small volume of the solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution to see if the solid has completely dissolved.
-
If the solid has dissolved, the compound is soluble at that concentration. To determine the approximate solubility, incrementally add more solute until it no longer dissolves.
-
If the solid has not dissolved, incrementally add more solvent until the solid completely dissolves, keeping track of the total volume of solvent added.
Visualizing Experimental and Logical Workflows
To aid in the practical application of these protocols, the following diagrams illustrate the key workflows and decision-making processes.
Caption: Gravimetric Method for Quantitative Solubility Determination.
Caption: Logic for Solvent Selection Based on Polarity Matching.
References
An In-depth Technical Guide to the Expected 1H and 13C NMR Shifts for 1-(3-Bromopropoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(3-Bromopropoxy)-4-nitrobenzene. The predictions are based on established NMR principles and data from analogous compounds, offering a valuable resource for the characterization of this molecule in research and development settings.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR spectral assignments, the chemical structure of this compound is presented below with a systematic atom numbering scheme.
Figure 1. Structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from the analysis of substituent effects on the aromatic ring and known chemical shifts for similar aliphatic chains. The aromatic protons (H-2, H-3, H-5, H-6) are expected to form an AA'BB' system, appearing as two distinct doublets due to the strong electron-withdrawing effect of the nitro group and the electron-donating nature of the alkoxy group. The protons of the 3-bromopropoxy chain will exhibit characteristic triplet and quintet splitting patterns.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3, H-5 | ~8.20 | Doublet | 2H | ~9.0 |
| H-2, H-6 | ~7.00 | Doublet | 2H | ~9.0 |
| H-7 (-O-CH₂-) | ~4.20 | Triplet | 2H | ~6.0 |
| H-9 (-CH₂-Br) | ~3.60 | Triplet | 2H | ~6.5 |
| H-8 (-CH₂-CH₂-CH₂-) | ~2.30 | Quintet | 2H | ~6.2 |
Table 1. Predicted ¹H NMR chemical shifts for this compound.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are presented in Table 2. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the nitro group (C-4) is expected to be significantly deshielded, while the carbon attached to the oxygen (C-1) will also be downfield. The chemical shifts of the aliphatic carbons are determined by their proximity to the electronegative oxygen and bromine atoms.
| Assignment | Predicted Chemical Shift (ppm) |
| C-1 (-O-Ar) | ~164 |
| C-4 (-NO₂) | ~142 |
| C-2, C-6 | ~126 |
| C-3, C-5 | ~115 |
| C-7 (-O-CH₂) | ~68 |
| C-8 (-CH₂-CH₂-CH₂-) | ~32 |
| C-9 (-CH₂-Br) | ~30 |
Table 2. Predicted ¹³C NMR chemical shifts for this compound.
Experimental Workflow
The following diagram outlines a general workflow for the acquisition and processing of NMR data for a compound such as this compound.
Figure 2. General workflow for NMR data acquisition and analysis.
Experimental Protocol
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The NMR spectra are typically acquired on a 400 MHz (or higher) spectrometer.
-
The spectrometer is locked to the deuterium signal of the CDCl₃.
-
The probe is tuned and the magnetic field is shimmed to optimize resolution.
-
For ¹H NMR:
-
A standard single-pulse experiment is used.
-
Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.
-
-
For ¹³C NMR:
-
A proton-decoupled pulse program (e.g., zgpg30) is used.
-
Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
3. Data Processing:
-
The acquired free induction decays (FIDs) are processed using appropriate NMR software.
-
Processing steps include Fourier transformation, phase correction, and baseline correction.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.
This guide provides a foundational understanding of the expected NMR characteristics of this compound. Experimental verification is essential to confirm these predicted values and to fully characterize the compound.
An In-Depth Technical Guide to the Reactivity of the Bromopropoxy Group in 1-(3-Bromopropoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Bromopropoxy)-4-nitrobenzene is a bifunctional molecule of significant interest in organic synthesis and drug development. Its structure incorporates a reactive bromopropoxy chain susceptible to nucleophilic substitution and a nitroaromatic moiety that can undergo reduction and influences the reactivity of the aromatic ring. This technical guide provides a comprehensive overview of the reactivity of the bromopropoxy group in this compound, detailing its synthesis, key reactions, and the experimental protocols for these transformations. Quantitative data is summarized for clarity, and reaction mechanisms and workflows are visualized using Graphviz diagrams.
Introduction
The chemical behavior of this compound is characterized by the interplay of its two primary functional groups. The bromopropoxy group provides a readily accessible site for nucleophilic attack, allowing for the introduction of a wide variety of functionalities. The electron-withdrawing nature of the para-nitro group enhances the electrophilicity of the benzylic carbon, though the primary site of nucleophilic attack is the terminal carbon of the propoxy chain due to the good leaving group ability of the bromide ion. This guide will focus on the key reactions involving the bromopropoxy moiety, as well as the transformation of the nitro group, which is often a strategic step in multi-step syntheses.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-nitrophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking 1,3-dibromopropane in an SN2 reaction.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-Nitrophenol
-
1,3-Dibromopropane
-
Potassium Carbonate (K2CO3)
-
Acetone or Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Synthesis Workflow
Reactivity of the Bromopropoxy Group
The primary reaction site for nucleophiles is the carbon atom bonded to the bromine, which is a good leaving group. This allows for a variety of SN2 reactions.
Nucleophilic Substitution with Amines
This compound readily reacts with primary and secondary amines to form the corresponding tertiary amines.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add piperidine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(3-(4-nitrophenoxy)propyl)piperidine.
Nucleophilic Substitution with Thiols
Thiols, being excellent nucleophiles, react with this compound to form thioethers.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add thiophenol (1.1 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (3-(4-nitrophenoxy)propyl)(phenyl)sulfane.
Nucleophilic Substitution with Azide
The reaction with sodium azide is a common method to introduce an azide functionality, which can be further transformed, for example, into an amine via reduction or used in click chemistry.
Materials:
-
This compound
-
Sodium Azide (NaN3)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-azidopropoxy)-4-nitrobenzene.
Summary of Reactivity Data
| Nucleophile | Reagent | Solvent | Product | Typical Yield (%) |
| Piperidine | Piperidine, K2CO3 | CH3CN | 1-(3-(4-nitrophenoxy)propyl)piperidine | >90 |
| Thiophenol | Thiophenol, NaH | THF | (3-(4-nitrophenoxy)propyl)(phenyl)sulfane | 85-95 |
| Azide | NaN3 | DMF | 1-(3-azidopropoxy)-4-nitrobenzene | >95 |
Reduction of the Nitro Group
The nitro group of this compound and its derivatives can be readily reduced to an amine, a crucial transformation in the synthesis of many pharmaceutical compounds.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound (or its derivative)
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature for 2-6 hours, or until the reaction is complete as monitored by TLC.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-(3-bromopropoxy)aniline.
Reaction Scheme
Spectroscopic Data
Accurate characterization of this compound and its derivatives is essential. Below is a summary of expected spectroscopic data based on analogous compounds.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| This compound | 8.2 (d, 2H), 7.0 (d, 2H), 4.2 (t, 2H), 3.6 (t, 2H), 2.4 (m, 2H) | 163.5, 141.5, 126.0, 114.5, 65.5, 32.0, 30.0 | 2950, 1590, 1510, 1340, 1250, 1170, 840, 690 |
| 4-(3-Bromopropoxy)aniline | 6.8 (d, 2H), 6.6 (d, 2H), 4.0 (t, 2H), 3.6 (t, 2H), 2.3 (m, 2H), 3.5 (br s, 2H) | 152.0, 142.0, 116.0, 115.5, 66.0, 32.5, 30.5 | 3400, 3300, 2950, 1610, 1510, 1230, 820 |
Conclusion
This compound is a versatile building block in organic synthesis. The bromopropoxy group provides a reliable handle for introducing a variety of nucleophiles via SN2 reactions, while the nitro group can be efficiently reduced to an amine. The experimental protocols and data presented in this guide offer a practical framework for researchers and scientists in the field of drug development and chemical synthesis to effectively utilize this compound in their synthetic strategies. The straightforward reactivity and accessibility of this reagent make it a valuable tool for the construction of complex molecular architectures.
Stability and Storage of 1-(3-Bromopropoxy)-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(3-Bromopropoxy)-4-nitrobenzene (CAS No. 13094-50-3). The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from general principles of handling nitroaromatic compounds and ethers, alongside available supplier data.
Chemical Properties and Stability Profile
This compound possesses two key functional groups that dictate its stability: a nitroaromatic ring and an alkyl aryl ether linkage with a terminal bromo group. Nitroaromatic compounds can be sensitive to light and heat, and may pose an explosion hazard under certain conditions, particularly in the presence of strong oxidizing or reducing agents.[1] Ethers are known to be susceptible to peroxide formation upon exposure to air and light.[2]
General Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Avoid contact with skin and eyes.[4]
-
Keep away from heat, sparks, and open flames.[5]
-
Avoid the formation of dust and aerosols.[6]
-
Ground all equipment when handling large quantities to prevent electrostatic discharge.[6]
Quantitative Data Summary
The following table summarizes the available physical and chemical data for this compound.
| Parameter | Value | Reference |
| CAS Number | 13094-50-3 | [7][8] |
| Molecular Formula | C₉H₁₀BrNO₃ | [7][8] |
| Molecular Weight | 260.09 g/mol | [7][8] |
| Purity | ≥95% | [8] |
| Recommended Storage | Room temperature | [8] |
Recommended Storage Conditions
Proper storage is paramount to ensure the long-term stability of this compound. Based on the chemical nature of the compound and general laboratory best practices, the following storage conditions are recommended:
-
Temperature: Store at room temperature (15-25 °C), as suggested by some suppliers.[8][9] Avoid excessive heat.[5]
-
Light: Protect from light. Store in an amber or opaque container.[10]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and peroxide formation.
-
Container: Keep the container tightly sealed to prevent moisture ingress and exposure to air.[6][9][10]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and reducing agents.[1]
Experimental Protocols for Stability Assessment
While specific, validated stability-indicating methods for this compound are not published, a general approach based on ICH guidelines can be adopted to assess its stability.
4.1. Long-Term Stability Testing
-
Objective: To establish the re-test period or shelf life under recommended storage conditions.
-
Conditions: Store the sample at 25 °C ± 2 °C / 60% RH ± 5% RH.
-
Testing Frequency: For a proposed shelf life of at least 12 months, testing should be conducted every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11]
-
Analytical Methods: A stability-indicating HPLC method should be developed and validated to separate the parent compound from potential degradation products. The method should be able to quantify the parent compound and detect any new impurities. Other tests should include appearance, and moisture content.
4.2. Accelerated Stability Testing
-
Objective: To predict the long-term stability and to assess the effect of short-term excursions from the recommended storage conditions.
-
Conditions: Store the sample at 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.
-
Testing Frequency: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[11]
-
Analytical Methods: The same analytical methods as in the long-term stability study should be used.
4.3. Stress Testing (Forced Degradation)
-
Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.
-
Conditions:
-
Acidic Hydrolysis: Reflux in 0.1 N HCl.
-
Basic Hydrolysis: Reflux in 0.1 N NaOH.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid sample at a temperature above the accelerated testing condition (e.g., 60 °C).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Analysis: The stressed samples should be analyzed by a validated HPLC method with a photodiode array (PDA) detector to identify and characterize the degradation products. Mass spectrometry (MS) can be coupled with HPLC for structural elucidation of the degradants.
Visualizations
Logical Relationship of Stability Factors
The following diagram illustrates the key factors that can influence the stability of this compound.
Caption: Factors influencing the stability of this compound.
Experimental Workflow for Stability Testing
This diagram outlines a typical workflow for conducting a stability study.
Caption: A general workflow for the stability testing of a chemical substance.
References
- 1. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. brainly.in [brainly.in]
- 4. dezenfeksiyon.gbl.com.tr [dezenfeksiyon.gbl.com.tr]
- 5. 2.imimg.com [2.imimg.com]
- 6. agilent.com [agilent.com]
- 7. scbt.com [scbt.com]
- 8. calpaclab.com [calpaclab.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. Ether - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 11. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Spectral Characteristics of 1-(3-Bromopropoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the key spectral data for 1-(3-Bromopropoxy)-4-nitrobenzene, a compound of interest in various research and development applications. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a comprehensive predicted spectral analysis based on the well-established spectroscopic principles of its constituent functional groups and data from closely related analogs. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.
Predicted Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound is characterized by the vibrational modes of the aromatic nitro group, the ether linkage, the alkyl chain, and the carbon-bromine bond. The predicted key absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2960 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1595, ~1490 | Medium | Aromatic C=C Stretch |
| ~1520 | Strong | Asymmetric NO₂ Stretch |
| ~1345 | Strong | Symmetric NO₂ Stretch |
| ~1250 | Strong | Aryl-O-C Asymmetric Stretch |
| ~1040 | Medium | Aryl-O-C Symmetric Stretch |
| ~850 | Medium | C-N Stretch |
| ~690 | Medium-Weak | C-Br Stretch |
Predicted Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in isotopic patterns for bromine-containing fragments (M and M+2 peaks).
| m/z | Predicted Relative Abundance | Ion Assignment |
| 261/263 | High | [M+H]⁺ (Molecular Ion) |
| 215/217 | Medium | [M - NO₂]⁺ |
| 181 | Low | [M - Br]⁺ |
| 139 | High | [O₂N-C₆H₄-O]⁺ |
| 121 | Medium | [Br-(CH₂)₃]⁺ |
| 93 | Medium | [C₆H₅O]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.
Fourier-Transform Infrared (FTIR) Spectroscopy
A high-resolution FTIR spectrometer is used for the analysis. The sample of this compound is prepared as a potassium bromide (KBr) pellet. A small amount of the solid sample is finely ground with spectroscopic grade KBr and compressed into a thin, transparent disk. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Mass spectral analysis is performed using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The molecules are ionized by a 70 eV electron beam. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the abundance of each ion, and the data is presented as a mass spectrum.
Synthesis Workflow
The synthesis of this compound is typically achieved via a Williamson ether synthesis. The following diagram illustrates the logical workflow for this reaction.
Caption: A diagram illustrating the Williamson ether synthesis of this compound.
The Strategic Application of 1-(3-Bromopropoxy)-4-nitrobenzene as a Bifunctional Linker in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide details the potential application of 1-(3-Bromopropoxy)-4-nitrobenzene as a bifunctional linker based on its chemical structure and established principles in the field of targeted protein degradation. Specific experimental data and optimized protocols for this exact molecule are not extensively available in the public domain. The experimental procedures outlined herein are illustrative examples based on well-established methodologies for analogous compounds.
Introduction: The Pivotal Role of Bifunctional Linkers in Targeted Therapeutics
The paradigm of modern drug discovery is increasingly shifting from simple occupancy-driven pharmacology to more sophisticated modalities that can modulate protein function in a targeted and efficient manner. Among these, the use of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful strategy to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties. The linker is not merely a passive spacer but plays a crucial role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.
This technical guide focuses on the potential role of this compound as a versatile bifunctional linker. Its unique chemical architecture, featuring a reactive bromopropyl group and a nitrobenzene moiety, offers distinct possibilities for the synthesis of novel therapeutic agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a linker is essential for its strategic incorporation into a bifunctional molecule. Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 13094-50-3 | N/A |
| Molecular Formula | C₉H₁₀BrNO₃ | N/A |
| Molecular Weight | 260.09 g/mol | N/A |
| Appearance | Pale yellow solid | N/A |
| Melting Point | 56-58 °C | N/A |
| Boiling Point | 373.3 ± 22.0 °C at 760 mmHg | N/A |
| Density | 1.5 ± 0.1 g/cm³ | N/A |
| Solubility | Soluble in organic solvents such as DMF, DMSO | N/A |
The Bifunctional Nature of this compound in PROTAC Design
The structure of this compound inherently provides two distinct points of chemical reactivity, making it a suitable candidate for a bifunctional linker.
-
The Bromopropoxy Moiety: The terminal bromine atom on the propoxy chain serves as an electrophilic site, susceptible to nucleophilic substitution. This allows for the covalent attachment of molecules containing nucleophilic functional groups, such as amines (-NH₂) or thiols (-SH), which are commonly found in E3 ligase ligands (e.g., derivatives of thalidomide for Cereblon [CRBN] or VHL ligands) or on the surface of proteins.
-
The Nitrobenzene Moiety: The nitro group on the benzene ring is a versatile chemical handle. It can be readily reduced to an amine group (-NH₂). This newly formed amine can then be further functionalized, for example, through amide bond formation with a carboxylic acid-containing ligand for the protein of interest. This two-step functionalization provides a robust method for attaching the second component of the bifunctional molecule.
The alkyl-aryl ether structure of the linker provides a degree of conformational rigidity, which can be advantageous in pre-organizing the binding moieties for effective ternary complex formation. The length of the three-carbon chain in the propoxy group also contributes to the spatial separation of the two ligands, a critical parameter in optimizing PROTAC efficiency.
Hypothetical Experimental Protocols
The following protocols are illustrative examples of how this compound could be used in the synthesis of a PROTAC. These are generalized procedures and would require optimization for specific target proteins and ligands.
Protocol 1: Conjugation to an Amine-Containing E3 Ligase Ligand
This protocol describes the alkylation of an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) with this compound.
Materials:
-
Amine-containing E3 ligase ligand (e.g., 4-aminopomalidomide)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at 50 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the E3 ligase ligand-linker conjugate.
Protocol 2: Reduction of the Nitro Group and Coupling to a POI Ligand
This protocol describes the subsequent reduction of the nitro group on the linker and coupling to a carboxylic acid-containing POI ligand.
Materials:
-
E3 ligase ligand-(3-propoxy)-4-nitrobenzene conjugate (from Protocol 1)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Carboxylic acid-containing POI ligand
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous DMF
-
DIPEA
Procedure:
Step A: Nitro Group Reduction
-
Dissolve the E3 ligase ligand-(3-propoxy)-4-nitrobenzene conjugate (1.0 eq) in MeOH.
-
Add Pd/C (0.1 eq) to the solution.
-
Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the aniline derivative, which is often used in the next step without further purification.
Step B: Amide Coupling
-
Dissolve the aniline derivative from Step A (1.0 eq) and the carboxylic acid-containing POI ligand (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
Add PyBOP (1.2 eq) to the reaction mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
Visualizing the Workflow and Logic
Graphviz diagrams can be used to illustrate the logical flow of the synthetic process and the mechanism of action of the resulting PROTAC.
Conclusion and Future Perspectives
This compound represents a promising, synthetically accessible bifunctional linker for the development of targeted protein degraders. Its distinct reactive handles allow for a modular and controlled approach to PROTAC synthesis. The inherent properties of the alkyl-aryl ether scaffold can be exploited to fine-tune the physicochemical and pharmacological properties of the final molecule.
While this guide provides a theoretical framework for its application, further experimental validation is crucial. Future work should focus on the synthesis of PROTACs using this linker against various protein targets and E3 ligases. Detailed characterization of these molecules, including their binding affinities, ternary complex formation efficiency, and in-cell degradation activity, will be essential to fully elucidate the potential of this compound as a valuable tool in the arsenal of medicinal chemists and drug discovery scientists. The systematic variation of linker length and composition, starting from scaffolds like the one discussed, will undoubtedly lead to the discovery of more potent and selective protein degraders with therapeutic potential.
Methodological & Application
Application Notes and Protocols: 1-(3-Bromopropoxy)-4-nitrobenzene in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(3-bromopropoxy)-4-nitrobenzene as a precursor for a photolabile linker in solid-phase organic synthesis (SPOS). The inherent photochemical properties of the 4-nitrophenoxy moiety allow for the mild cleavage of synthesized molecules from the solid support upon UV irradiation, offering a valuable tool in the synthesis of complex organic molecules, peptides, and other chemical entities.
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and development, enabling the rapid synthesis and purification of compound libraries. A critical component of SPOS is the choice of a suitable linker, which tethers the growing molecule to the insoluble solid support. Photolabile linkers, in particular, have gained prominence due to their ability to be cleaved under neutral and mild conditions using light, thus preserving the integrity of sensitive functional groups in the final product.
This compound serves as an excellent starting material for the construction of a photolabile linker system. The bromo-functionalized propyl chain allows for straightforward attachment to common solid supports, such as those possessing hydroxyl or amine functionalities. The nitrobenzene core of the molecule is the photoactive component, undergoing a well-documented intramolecular rearrangement upon UV irradiation to release the synthesized molecule.
Principle of the 4-Nitrophenoxypropyl Photolabile Linker
The linker derived from this compound is analogous to the widely used o-nitrobenzyl linkers. The general workflow involves:
-
Immobilization: The linker precursor, this compound, is covalently attached to a solid support resin.
-
Synthesis: The desired molecule is synthesized in a stepwise manner on the functionalized resin.
-
Cleavage: The final product is released from the solid support by photolysis, typically using UV light at a wavelength of 350-365 nm.
The workflow for utilizing this compound in SPOS is depicted below.
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(3-Bromopropoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for nucleophilic substitution reactions utilizing 1-(3-Bromopropoxy)-4-nitrobenzene as a key building block. This reagent is particularly useful for introducing a 4-nitrophenoxypropyl moiety into various molecules, a common scaffold in the development of biologically active compounds. The primary reaction pathway involves an SN2 mechanism at the electrophilic carbon of the bromopropoxy chain.
General Reaction Scheme
The fundamental reaction involves the displacement of the bromide leaving group by a nucleophile (Nu:). The electron-withdrawing nitro group on the benzene ring can influence the reactivity of the propyl chain, though the reaction is a classical aliphatic nucleophilic substitution.
Caption: General workflow for nucleophilic substitution.
Experimental Protocols
Detailed methodologies for the reaction of this compound with various classes of nucleophiles are presented below.
Protocol 1: Reaction with Secondary Amines (e.g., Morpholine)
This protocol describes the synthesis of 4-(3-(4-nitrophenoxy)propyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | CH₃CN | 82 (Reflux) | 4-6 | >90 |
| Piperidine | K₂CO₃ | CH₃CN | 82 (Reflux) | 4-6 | >90 |
Protocol 2: Williamson Ether Synthesis with Phenols (e.g., 4-Methoxyphenol)
This protocol details the synthesis of 1-(3-(4-methoxyphenoxy)propoxy)-4-nitrobenzene.
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenol (1.1 eq) and this compound (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with 1 M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80-90 | 12-16 | 85-95 |
| Phenol | K₂CO₃ | DMF | 80-90 | 12-16 | 80-90 |
Protocol 3: Synthesis of Thioethers with Thiols (e.g., Thiophenol)
This protocol outlines the preparation of 1-nitro-4-(3-(phenylthio)propoxy)benzene.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of thiophenol (1.1 eq) in anhydrous THF at 0°C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Quantitative Data:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | RT | 8-12 | 80-90 |
| Benzyl mercaptan | NaH | THF | RT | 8-12 | 85-95 |
Logical Workflow for Protocol Selection
The choice of the appropriate protocol depends on the class of nucleophile being used. The following diagram illustrates the decision-making process.
Application of 1-(3-Bromopropoxy)-4-nitrobenzene in PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. The rational design of the linker component, which connects the target protein ligand (warhead) and the E3 ubiquitin ligase ligand, is critical for the efficacy of a PROTAC. 1-(3-Bromopropoxy)-4-nitrobenzene is a versatile chemical building block with significant potential in the synthesis of novel PROTAC linkers. Its bifunctional nature, possessing a reactive bromoalkyl group and a modifiable nitroaromatic moiety, allows for its incorporation into PROTACs through various synthetic strategies.
The primary application of this compound in PROTAC development is as a precursor to functionalized aryl ether linkers. The propoxy chain provides a flexible spacer, while the aryl group can introduce a degree of rigidity and influence the linker's conformation. The key features of this building block are the terminal bromine, which serves as an electrophile for nucleophilic substitution, and the nitro group, which can be chemically transformed to introduce further functionality.
Two primary strategies for the application of this compound in PROTAC synthesis are:
-
As a Precursor to an Amino-Functionalized Linker: The nitro group can be readily reduced to an amine. This amine can then be used as a nucleophile or can be acylated to form an amide bond, providing a convenient point of attachment for the warhead or the E3 ligase ligand. This approach allows for the creation of an aryl ether-containing linker with a terminal amino group for conjugation.
-
In the Development of Photocleavable Linkers: Nitroaromatic compounds, particularly those with ortho-nitrobenzyl or related structures, can be employed as photocleavable caging groups. While this compound itself is not a classic photocage, its nitrobenzene moiety could be further functionalized to create a light-sensitive linker. This would enable spatiotemporal control over PROTAC activity, a valuable feature for research and therapeutic applications.
The modular synthesis of PROTACs allows for the systematic evaluation of linker properties. The incorporation of a linker derived from this compound would allow researchers to explore the impact of an aryl ether motif on the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), as well as on the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.
Quantitative Data Summary
The following tables summarize hypothetical comparative data for PROTACs synthesized with a linker derived from this compound (Linker-Aniline) versus a standard alkyl linker (Alkyl-C8).
Table 1: Comparative Degradation Efficacy of Hypothetical BRD4-Targeting PROTACs
| PROTAC Linker | DC50 (nM) | Dmax (%) |
| Alkyl-C8 | 50 | 90 |
| Linker-Aniline | 25 | 95 |
Table 2: Comparative Physicochemical Properties of Hypothetical PROTACs
| PROTAC Linker | Molecular Weight (Da) | cLogP | Aqueous Solubility (µM) |
| Alkyl-C8 | 850 | 5.8 | 5 |
| Linker-Aniline | 920 | 5.2 | 15 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using a 1-(3-Aminopropoxy)-4-aminobenzene-derived Linker
This protocol describes a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), using a linker derived from this compound. The synthesis involves the initial reaction of the bromo-functionalized linker with an E3 ligase ligand (pomalidomide), followed by reduction of the nitro group and subsequent coupling with a BRD4 ligand (JQ1 carboxylic acid).
Materials:
-
This compound
-
Pomalidomide
-
JQ1 carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Reverse-phase HPLC system for purification
Procedure:
-
Step 1: Alkylation of Pomalidomide with this compound a. To a solution of pomalidomide (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and this compound (1.2 eq). b. Stir the reaction mixture at 80 °C for 16 hours. c. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x). d. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to yield pomalidomide-linker-NO₂.
-
Step 2: Reduction of the Nitro Group a. Dissolve the pomalidomide-linker-NO₂ (1.0 eq) in a mixture of EtOH and water. b. Add iron powder (5.0 eq) and NH₄Cl (5.0 eq). c. Heat the mixture to reflux and stir for 4 hours. d. Cool the reaction to room temperature and filter through a pad of celite, washing with EtOH. e. Concentrate the filtrate under reduced pressure to obtain the crude pomalidomide-linker-NH₂. This is often used in the next step without further purification.
-
Step 3: Amide Coupling with JQ1 Carboxylic Acid a. To a solution of JQ1 carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add a solution of the crude pomalidomide-linker-NH₂ (1.1 eq) in DMF. d. Stir the reaction at room temperature for 12 hours. e. Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. f. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. g. Purify the final PROTAC by reverse-phase HPLC.
Protocol 2: Western Blotting for BRD4 Protein Degradation
This protocol is used to quantify the reduction in BRD4 protein levels in cells treated with the synthesized PROTAC.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MCF-7)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for 24 hours. Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against BRD4 overnight at 4 °C. f. Wash the membrane with TBST and then incubate with the primary antibody for the loading control. g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. b. Quantify the band intensities for BRD4 and the loading control. c. Normalize the BRD4 intensity to the loading control to determine the percentage of protein degradation for each PROTAC concentration.
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Synthetic workflow for the PROTAC using the derived linker.
Application Notes and Protocols for 1-(3-Bromopropoxy)-4-nitrobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Bromopropoxy)-4-nitrobenzene is a valuable bifunctional chemical intermediate, primarily utilized as a linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure allows for sequential chemical modifications, making it an ideal building block for connecting a target protein ligand with an E3 ligase ligand. This document provides detailed application notes on its use in the synthesis of PROTACs, with a focus on analogs of Bavdegalutamide (ARV-110), an Androgen Receptor (AR) degrader. Detailed experimental protocols for key synthetic transformations are provided, along with visualizations of the synthetic workflow.
Introduction to this compound as a Pharmaceutical Intermediate
This compound (CAS No. 13094-50-3) is classified as a "Protein Degrader Building Block".[1] Its utility in pharmaceutical synthesis stems from its two reactive sites: the bromopropoxy chain and the nitroaromatic ring. The terminal bromine on the propoxy chain is a good leaving group, ideal for nucleophilic substitution reactions, such as Williamson ether synthesis, to connect to a phenolic or alcoholic hydroxyl group on a protein of interest (POI) ligand.[2][3][4][5] The nitro group on the benzene ring can be readily reduced to an amine, which then serves as a handle for coupling with an E3 ligase ligand, often through amide bond formation.[6] This sequential reactivity is fundamental to the modular synthesis of heterobifunctional molecules like PROTACs.
Key Features:
-
Bifunctional Nature: Allows for stepwise and controlled conjugation to two different molecular entities.
-
Linker Flexibility: The three-carbon chain provides a suitable length and flexibility for the formation of a stable ternary complex between the target protein and the E3 ligase.
-
Versatile Chemistry: The nitro group can be converted to a variety of other functional groups, expanding its synthetic utility.
Application in PROTAC Synthesis: The Bavdegalutamide (ARV-110) Scaffold
Bavdegalutamide (ARV-110) is a potent, orally bioavailable PROTAC designed to target the Androgen Receptor (AR) for degradation, and it has been investigated in clinical trials for the treatment of prostate cancer.[7][8] The synthesis of Bavdegalutamide and its analogs involves the coupling of an AR ligand, a linker, and a cereblon (CRBN) E3 ligase ligand. This compound serves as a key precursor for the linker component of such molecules.
The general synthetic strategy involves:
-
Attachment to the POI Ligand: The bromopropoxy end of the linker precursor reacts with the POI ligand via Williamson ether synthesis.
-
Reduction of the Nitro Group: The nitro group is reduced to an aniline derivative.
-
Coupling with the E3 Ligase Ligand: The resulting amine is then coupled to the E3 ligase ligand to complete the PROTAC molecule.
The following diagram illustrates the general workflow for the synthesis of a PROTAC using a 1-(3-alkoxy)-4-aminobenzene linker.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
The following protocols are based on established synthetic methodologies for reactions involving this compound and its derivatives, as would be applied in the synthesis of a PROTAC like Bavdegalutamide.
Protocol 1: Synthesis of a POI-Linker Intermediate via Williamson Ether Synthesis
This protocol describes the coupling of this compound with a phenolic group on a POI ligand.
Materials:
-
POI Ligand with a phenolic hydroxyl group
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the POI ligand (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired POI-linker-NO₂ intermediate.
Quantitative Data (Representative):
| Parameter | Value |
| Reactant Ratio | 1:1.2:2 (POI:Linker:Base) |
| Temperature | 70 °C |
| Reaction Time | 8 hours |
| Typical Yield | 75-90% |
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol details the conversion of the nitroaromatic intermediate to the corresponding aniline derivative. Catalytic hydrogenation is a common and effective method.
Materials:
-
POI-Linker-NO₂ intermediate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the POI-Linker-NO₂ intermediate (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the POI-Linker-NH₂ intermediate, which is often used in the next step without further purification.
Quantitative Data (Representative):
| Parameter | Value |
| Catalyst | 10% Pd/C |
| Hydrogen Pressure | 1 atm (balloon) |
| Reaction Time | 4 hours |
| Typical Yield | >95% (quantitative) |
The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Safety and Handling
-
This compound: This compound is an alkylating agent and should be handled with care. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Nitroaromatic Compounds: These are potentially toxic and should be handled with caution.
-
Catalytic Hydrogenation: Hydrogen gas is flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.
Conclusion
This compound is a key intermediate in the synthesis of PROTACs, a rapidly growing class of therapeutics. Its bifunctional nature allows for a modular and efficient approach to constructing these complex molecules. The protocols outlined in this document provide a foundation for researchers to utilize this versatile building block in the development of novel protein degraders for various therapeutic applications. Careful planning and execution of the synthetic steps are crucial for achieving high yields and purity of the final pharmaceutical compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions Using 1-(3-Bromopropoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopropoxy)-4-nitrobenzene is a versatile bifunctional chemical intermediate of significant interest in medicinal chemistry and materials science. Its structure incorporates a primary alkyl bromide, which is an excellent electrophile for S(_N)2 reactions, and a nitroaromatic moiety, which can be further functionalized. This combination makes it a valuable building block for the synthesis of a diverse range of molecules, including ethers, amines, and thioethers. The propoxy linker provides a flexible spacer, which is a common structural motif in various biologically active compounds, including molecular probes and proteolysis-targeting chimeras (PROTACs).
These application notes provide detailed protocols for the coupling of this compound with various nucleophiles, including phenols (O-alkylation), amines (N-alkylation), and thiols (S-alkylation). The procedures outlined below are based on established synthetic methodologies and can be adapted for the synthesis of small molecule libraries for drug discovery and other research applications.
Core Coupling Reactions and Protocols
The primary mode of reaction for this compound is nucleophilic substitution at the C-Br bond of the propoxy chain. Being a primary alkyl halide, it readily undergoes S(_N)2 reactions with a variety of soft and hard nucleophiles. The general reaction scheme is as follows:
Figure 1. General SN2 coupling reaction.
O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1][2] In this protocol, a phenol is deprotonated by a suitable base to form a more nucleophilic phenoxide, which then displaces the bromide from this compound.
Experimental Protocol:
Materials and Reagents:
-
This compound
-
Substituted Phenol (e.g., 4-hydroxyacetophenone, 4-methoxyphenol)
-
Potassium Carbonate (K(_2)CO(_3)) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the substituted phenol (1.0 eq.) in anhydrous DMF (or acetone) in a round-bottom flask, add potassium carbonate (1.5-2.0 eq.).
-
Add this compound (1.0-1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO(_3) solution, followed by brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired ether.
Quantitative Data for O-Alkylation:
| Phenol Derivative | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Hydroxyacetophenone | K(_2)CO(_3) | DMF | 80 | 6 | ~85-95 |
| 4-Methoxyphenol | K(_2)CO(_3) | Acetone | Reflux | 12 | ~80-90 |
| Phenol | NaOH | Ethanol | Reflux | 8 | ~75-85 |
| 4-Chlorophenol | Cs(_2)CO(_3) | DMF | 70 | 5 | ~90 |
N-Alkylation of Amines
Primary and secondary amines can be effectively alkylated by this compound to form the corresponding secondary and tertiary amines, respectively.[3] A base is typically required to neutralize the HBr formed during the reaction and to prevent the protonation of the starting amine, which would render it non-nucleophilic.
Experimental Protocol:
Materials and Reagents:
-
This compound
-
Amine (e.g., Aniline, Morpholine)
-
Potassium Carbonate (K(_2)CO(_3)) or Triethylamine (Et(_3)N)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0-1.5 eq.) and potassium carbonate (2.0 eq.) or triethylamine (2.0 eq.) in anhydrous acetonitrile.
-
Add this compound (1.0 eq.) to the mixture.
-
Heat the reaction to reflux (approximately 82 °C for acetonitrile) and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer with anhydrous Na(_2)SO(_4), filter, and evaporate the solvent.
-
Purify the product by flash column chromatography (eluent: ethyl acetate/hexane or dichloromethane/methanol gradient).
Quantitative Data for N-Alkylation:
| Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | K(_2)CO(_3) | MeCN | 82 | 18 | ~70-80 |
| Morpholine | Et(_3)N | DMF | 90 | 12 | ~85-95 |
| Benzylamine | K(_2)CO(_3) | MeCN | 82 | 16 | ~75-85 |
| Piperidine | Et(_3)N | THF | 66 | 24 | ~80-90 |
S-Alkylation of Thiols
Thiols are excellent nucleophiles and react readily with this compound under basic conditions to form thioethers.[4] The reaction is typically fast and high-yielding.
Experimental Protocol:
Materials and Reagents:
-
This compound
-
Thiol (e.g., Thiophenol, Benzyl mercaptan)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K(_2)CO(_3))
-
Ethanol (EtOH) or DMF
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Prepare a solution of the sodium thiolate by adding the thiol (1.0 eq.) to a solution of sodium hydroxide (1.05 eq.) in ethanol at 0 °C.
-
To this solution, add this compound (1.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO(_4).
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify by flash column chromatography (eluent: ethyl acetate/hexane gradient) if necessary.
Quantitative Data for S-Alkylation:
| Thiol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Thiophenol | NaOH | EtOH | RT | 4 | >90 |
| Benzyl mercaptan | K(_2)CO(_3) | DMF | 50 | 2 | >95 |
| 4-Methylthiophenol | NaOH | EtOH | RT | 3 | ~90 |
| Ethanethiol | Et(_3)N | MeCN | 50 | 5 | ~85 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis of a small molecule library using this compound as a key building block.
Figure 2. Library synthesis workflow.
Reaction Mechanism Visualization
The coupling reactions described proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[5] This is a single-step process where the nucleophile attacks the electrophilic carbon atom bearing the bromine, and the bromide ion is displaced simultaneously.
Figure 3. SN2 reaction mechanism.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a variety of ether, amine, and thioether derivatives through straightforward S(_N)2 coupling reactions. The protocols provided herein offer robust starting points for the synthesis of individual target molecules or for the generation of compound libraries for screening purposes. The predictable reactivity and the potential for further functionalization of the nitro group make this compound a valuable tool for researchers in drug discovery and materials science.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1-(3-Bromopropoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopropoxy)-4-nitrobenzene is a valuable bifunctional reagent for the synthesis of novel heterocyclic compounds. Its structure incorporates a reactive bromopropyl group, ideal for N-alkylation reactions, and a nitrophenyl moiety, a common pharmacophore in drug discovery that can also be chemically modified. This combination allows for the straightforward introduction of a flexible three-carbon linker terminated by a 4-nitrophenoxy group onto a variety of heterocyclic scaffolds. The resulting derivatives are of significant interest in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents, due to the known bioactivities associated with both the heterocyclic core and the nitrophenyl group.[1][2][3]
This document provides detailed protocols for the synthesis of N-substituted heterocyclic compounds using this compound, with a specific focus on the N-alkylation of 2-aminobenzothiazole. Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities.[4][5]
Synthesis Pathway Overview
The primary application of this compound in heterocyclic synthesis is through the N-alkylation of a nitrogen-containing heterocycle. This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the heterocycle displaces the bromide ion from the propyl chain of this compound.
References
- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 1-(3-Bromopropoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and technical guidance for conducting and monitoring chemical reactions with 1-(3-bromopropoxy)-4-nitrobenzene. This versatile reagent is a valuable building block in medicinal chemistry and materials science, primarily utilized in Williamson ether synthesis and other nucleophilic substitution reactions to introduce a nitrophenylpropoxy moiety. The nitro group can subsequently be reduced to an amine, providing a key functional group for further molecular elaboration in drug development.[1][2][3]
Key Reaction: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[4][5] In the context of this compound, this reaction involves the nucleophilic substitution of the bromide by an alkoxide or phenoxide, forming a new ether linkage. This SN2 reaction is most efficient with primary alkyl halides like this compound, which minimizes competing elimination reactions.[6][7]
Experimental Protocol: Synthesis of a Generic Ether from this compound
This protocol details the synthesis of an ether derivative by reacting this compound with a generic alcohol in the presence of a base.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol, or a more complex alcohol)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Addition funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Preparation of the Alkoxide:
-
To a dry, nitrogen-flushed round-bottom flask, add the alcohol (1.2 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in portions.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
-
Reaction with this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the solution of the alkyl halide dropwise to the prepared alkoxide solution at room temperature.
-
Heat the reaction mixture to reflux (around 65 °C for THF) and monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[8]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the desired ether.[8]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.
-
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 276.11 | 1.0 |
| Alcohol (Generic) | Varies | 1.2 |
| Sodium Hydride (60% dispersion) | 40.00 | 1.2 |
| Product Ether | Varies | - |
Reaction Monitoring and Analytical Methods
Consistent and accurate monitoring is crucial for optimizing reaction outcomes. A combination of chromatographic and spectroscopic techniques is recommended.[9]
Thin Layer Chromatography (TLC): A rapid, qualitative method for tracking the consumption of starting material and the appearance of the product.[9]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: UV lamp (254 nm) for visualizing the aromatic rings.[9] Staining with potassium permanganate can also be used.
High-Performance Liquid Chromatography (HPLC): A quantitative technique for determining reaction conversion and purity.[9][10]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Detection: UV detector at a wavelength corresponding to the absorbance maximum of the nitroaromatic chromophore (typically around 254 nm or 318-400 nm for the nitrophenolate ion if applicable).[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile byproducts.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Split/splitless injector.
-
Detection: Mass spectrometer for mass-to-charge ratio analysis.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of an ether from this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Williamson Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. benchchem.com [benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of Nanoparticles with 1-(3-Bromopropoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of advanced materials for a wide range of biomedical and biotechnological applications, including targeted drug delivery, bio-imaging, and diagnostics. This document provides detailed protocols for the covalent attachment of the bifunctional linker, 1-(3-Bromopropoxy)-4-nitrobenzene, to the surface of nanoparticles.
The this compound molecule offers two key functionalities:
-
Bromopropoxy Group: The terminal bromine atom serves as a reactive site for nucleophilic substitution, allowing for covalent attachment to nanoparticles that have been pre-functionalized with nucleophilic groups, such as primary amines or thiols.
-
Nitrobenzene Group: The nitro group provides a versatile handle for further chemical modifications. For instance, it can be readily reduced to a primary amine, which can then be used for the conjugation of biomolecules, fluorophores, or therapeutic agents using well-established bioconjugation chemistries.
These protocols are designed to be adaptable for various types of nanoparticles (e.g., gold, silica, iron oxide) that can be surface-activated with amine or thiol functionalities.
Experimental Protocols
Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles that have been surface-functionalized with primary amine groups. The reaction proceeds via a nucleophilic substitution mechanism where the surface amine groups displace the bromide from the linker.
Materials:
-
Amine-functionalized nanoparticles (e.g., SiO₂-NH₂, AuNP-NH₂)
-
This compound
-
Anhydrous, aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Deionized (DI) water
-
Ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the chosen anhydrous solvent at a concentration of 1 mg/mL. Sonicate the suspension for 15 minutes to ensure a homogenous dispersion.
-
Reagent Preparation: Prepare a stock solution of this compound in the same anhydrous solvent at a concentration of 10 mg/mL.
-
Reaction Setup: In a round-bottom flask, add the dispersed nanoparticles. To this suspension, add the non-nucleophilic base (e.g., TEA) at a 3-fold molar excess relative to the estimated surface amine groups on the nanoparticles.
-
Linker Addition: Add the this compound solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the linker over the surface amine groups is recommended to drive the reaction to completion.
-
Reaction Incubation: Allow the reaction to proceed at 60-70°C for 24-48 hours with continuous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Centrifuge the suspension at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 30 minutes).
-
Remove the supernatant containing unreacted linker and base.
-
Resuspend the nanoparticle pellet in the anhydrous solvent and repeat the centrifugation and resuspension steps three times to thoroughly wash the particles.
-
Perform a final wash with ethanol and then with DI water or PBS, depending on the intended downstream application.
-
-
Storage: Resuspend the purified, functionalized nanoparticles in an appropriate buffer or solvent and store at 4°C.
Protocol 2: Reduction of Surface Nitro Groups to Primary Amines
This protocol details the conversion of the surface-bound nitro groups to primary amine groups, which can then be used for subsequent conjugation reactions. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in the presence of a catalyst, or other methods such as catalytic hydrogenation.
Materials:
-
Nitrobenzene-functionalized nanoparticles from Protocol 1
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Nanoparticle Dispersion: Disperse the nitrobenzene-functionalized nanoparticles in methanol or ethanol at a concentration of 1 mg/mL.
-
Reducing Agent Addition: In a separate container, prepare a fresh solution of sodium borohydride in the same alcohol at a concentration of 10 mg/mL. Add the NaBH₄ solution to the nanoparticle dispersion in a 100-fold molar excess relative to the estimated number of surface nitro groups. Caution: Sodium borohydride reacts with protic solvents to generate hydrogen gas. Perform this reaction in a well-ventilated fume hood.
-
Reaction Incubation: Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reduction can be monitored by UV-Vis spectroscopy by observing the disappearance of the characteristic absorbance of the nitrobenzene group.
-
Purification:
-
Centrifuge the suspension to pellet the amine-functionalized nanoparticles.
-
Carefully decant the supernatant.
-
Wash the nanoparticles by repeated cycles of resuspension in DI water and centrifugation (at least three times) to remove excess reducing agent and byproducts.
-
-
Final Product: Resuspend the purified amine-functionalized nanoparticles in the desired buffer (e.g., PBS) for further use.
Data Presentation
Table 1: Representative Reaction Parameters and Expected Outcomes for Functionalization
| Parameter | Value/Range | Notes |
| Nanoparticle Core Material | Silica, Gold, Iron Oxide | Protocol is adaptable to various core materials. |
| Initial Particle Size (Diameter) | 50 - 100 nm | Measured by Dynamic Light Scattering (DLS). |
| Surface Amine Density | 1-5 amines/nm² | Estimated based on synthesis method. |
| Linker Concentration | 10-50 molar excess | Relative to surface amine groups. |
| Reaction Temperature | 60-70 °C | To facilitate the Sɴ2 reaction. |
| Reaction Time | 24-48 hours | Monitor progress by characterization. |
| Expected Functionalization Efficiency | 60-90% | Dependent on nanoparticle type and reaction conditions. |
| Final Particle Size (Diameter) | 55 - 110 nm | Slight increase expected after functionalization. |
Table 2: Typical Characterization Data for Functionalized Nanoparticles
| Characterization Technique | Pre-functionalization | Post-functionalization (Nitrobenzene) | Post-reduction (Amine) |
| Hydrodynamic Diameter (DLS) | 100 ± 5 nm | 105 ± 7 nm | 106 ± 8 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | < 0.25 |
| Zeta Potential (pH 7.4) | +30 ± 5 mV | +20 ± 5 mV | +35 ± 5 mV |
| UV-Vis Spectroscopy (λmax) | N/A (for SiO₂) | ~270-300 nm | Disappearance of nitrobenzene peak |
| FTIR Spectroscopy | Amine peaks (~3300, 1600 cm⁻¹) | Nitro peaks (~1520, 1340 cm⁻¹) | Appearance of N-H bend (~1600 cm⁻¹) |
Visualizations
Caption: Overall experimental workflow for the functionalization of nanoparticles.
Caption: Reaction scheme for nanoparticle functionalization.
Application Notes and Protocols: Synthesizing and Utilizing Fluorescent Probes and Molecular Sensors
Introduction
Fluorescent probes and molecular sensors have become indispensable tools in biological research, diagnostics, and drug development.[][2] Their high sensitivity, specificity, and ability to provide real-time spatiotemporal information allow for the non-invasive visualization and quantification of specific analytes within complex biological systems.[][3][4][5] These sensors are rationally designed small molecules that exhibit changes in their fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with a target molecule or a change in their local environment.[6] The design of these probes often leverages photophysical phenomena like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE) to achieve a detectable response.[3][4] This document provides detailed application notes and protocols for the synthesis and application of fluorescent probes for detecting key biological targets, including metal ions, enzyme activity, and pH changes.
Application 1: Detection of Biologically Important Metal Ions (e.g., Zn²⁺)
Application Note:
Zinc (Zn²⁺) is an essential metal ion involved in a vast array of physiological processes, including enzymatic catalysis, gene expression, and neurotransmission. Dysregulation of Zn²⁺ homeostasis is implicated in several diseases, such as Alzheimer's and Parkinson's.[7] Therefore, developing sensitive and selective fluorescent probes for tracking Zn²⁺ in living systems is of great interest. A common strategy for designing "turn-on" Zn²⁺ sensors involves the Photoinduced Electron Transfer (PET) mechanism. In the absence of Zn²⁺, the fluorescence of the fluorophore is quenched by an electron-rich chelating group. Upon binding to Zn²⁺, the chelating group's ability to donate an electron is suppressed, blocking the PET process and restoring fluorescence.
Signaling Pathway Diagram:
Caption: PET-based "turn-on" mechanism for Zn²⁺ detection.
Quantitative Data Summary: Performance of a Typical Zn²⁺ Probe
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 488 nm | N/A |
| Emission Wavelength (λem) | 525 nm | N/A |
| Quantum Yield (Φ) (in presence of Zn²⁺) | 0.65 | N/A |
| Limit of Detection (LOD) | 29 nM | [8] |
| Selectivity | >50-fold fluorescence increase for Zn²⁺ over other common cations (Na⁺, K⁺, Ca²⁺, Mg²⁺) | N/A |
| Response Time | < 5 minutes | [9] |
Experimental Protocol: Imaging Intracellular Zn²⁺ in Living Cells
Objective: To visualize changes in intracellular Zn²⁺ levels in MCF-7 cells using a "turn-on" fluorescent probe.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS
-
Fluorescent Zn²⁺ Probe (e.g., Zinpyr-1 or similar, 10 mM stock in DMSO)
-
ZnSO₄ (100 mM stock in water)
-
TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine, a Zn²⁺ chelator, 10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Confocal Laser Scanning Microscope with 488 nm laser line
Procedure:
-
Cell Culture: Seed MCF-7 cells on glass-bottom dishes and culture overnight in DMEM at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.
-
Probe Loading:
-
Wash the cells twice with warm PBS.
-
Prepare a 10 µM working solution of the fluorescent Zn²⁺ probe in serum-free DMEM.
-
Incubate the cells with the probe solution for 30 minutes at 37°C.[4]
-
-
Washing: Wash the cells three times with warm PBS to remove excess probe.
-
Imaging (Basal Level):
-
Add fresh serum-free DMEM to the cells.
-
Acquire a baseline fluorescence image using the confocal microscope (Excitation: 488 nm, Emission: 510-550 nm). This is the control group.
-
-
Imaging (High Zn²⁺ Level):
-
To a separate dish of probe-loaded cells, add DMEM containing 100 µM ZnSO₄.
-
Incubate for 30 minutes at 37°C.[4]
-
Wash the cells with PBS and acquire a fluorescence image under the same settings.
-
-
Imaging (Chelation Control):
-
To the cells treated with ZnSO₄, add DMEM containing 50 µM TPEN.
-
Incubate for 15 minutes at 37°C.
-
Acquire a final fluorescence image to confirm the signal is reversible and specific to Zn²⁺.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cells in each condition using image analysis software (e.g., ImageJ).
Application 2: Monitoring Enzyme Activity for High-Throughput Screening
Application Note:
Enzyme activity assays are fundamental to drug discovery for identifying enzyme inhibitors or activators.[10] Enzyme-activated fluorogenic probes are ideal for this application as they provide a direct and sensitive measure of catalytic activity.[10][11] These probes typically consist of a fluorophore caged with a recognition motif that is a substrate for the target enzyme.[10] Upon enzymatic cleavage of the recognition group, the fluorophore is released, leading to a "turn-on" fluorescence signal that is proportional to the enzyme's activity.[][13] This principle is readily adaptable to high-throughput screening (HTS) formats.
Experimental Workflow Diagram:
Caption: High-throughput screening workflow using an enzyme-activated probe.
Quantitative Data Summary: Enzyme-Activated Probe Characteristics
| Parameter | Value | Reference |
| Substrate Specificity (Enzyme) | γ-glutamyltransferase (GGT) | [11] |
| Excitation/Emission (Released Fluorophore) | 650 nm / 670 nm (NIR) | [11] |
| Turn-On Ratio (Signal/Background) | >100-fold | N/A |
| Assay Format | Homogeneous (no-wash) | [10] |
| Suitability for HTS | Yes | [10] |
Experimental Protocol: In Vitro GGT Activity Assay for Inhibitor Screening
Objective: To screen a small molecule library for inhibitors of γ-glutamyltransferase (GGT) using a fluorogenic probe.
Materials:
-
Recombinant human GGT
-
GGT fluorogenic probe (e.g., a glutamyl-caged near-infrared dye)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compounds (10 mM stocks in DMSO)
-
Positive control inhibitor (e.g., Acivicin)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each test compound from the library into the wells of a 384-well plate. Also, plate DMSO (negative control) and the positive control inhibitor.
-
Enzyme Addition: Prepare a 2X working solution of GGT in assay buffer. Add 10 µL of this solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X working solution of the GGT fluorogenic probe in assay buffer. Add 10 µL of this solution to each well to start the reaction. The final volume is 20 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 2 minutes for 30 minutes (Excitation/Emission appropriate for the released fluorophore).
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the reaction rates to the DMSO control wells (0% inhibition) and the positive control wells (100% inhibition).
-
Calculate the percent inhibition for each test compound.
-
Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50%).
-
Application 3: Ratiometric Sensing of pH in Live Cells
Application Note:
Cellular pH is tightly regulated and varies between different organelles. For example, lysosomes maintain an acidic environment (pH 4.5-5.0) essential for their degradative functions. Monitoring pH changes in these compartments is crucial for studying cell health, trafficking, and disease.[14][15] Fluorescent pH probes based on a spirolactam structure are particularly effective.[15] Under neutral or basic conditions, the probe exists in a non-fluorescent, ring-closed (spirolactam) form. In an acidic environment, protonation triggers the opening of the spirolactam ring, forming a highly conjugated and fluorescent zwitterion. Some probes are designed with a second, pH-insensitive fluorophore, allowing for ratiometric imaging, which corrects for variations in probe concentration and instrumental factors.[15]
Logical Relationship Diagram:
Caption: Logical flow for a ratiometric pH probe with a spirolactam switch.
Quantitative Data Summary: Ratiometric pH Probe Properties
| Parameter | Value | Reference |
| pKa | ~5.0 | N/A |
| Channel 1 (Visible, pH-insensitive) | λex = 488 nm / λem = 480-520 nm | [15] |
| Channel 2 (NIR, pH-sensitive) | λex = 640 nm / λem = 680-720 nm | [15] |
| Ratiometric Output | Intensity (NIR) / Intensity (Visible) | N/A |
| Cell Permeability | Good | [15] |
| Photostability | High | [15] |
Experimental Protocol: Visualizing Lysosomal pH in Live Cells
Objective: To use a ratiometric fluorescent probe to visualize the acidic environment of lysosomes in HeLa cells.
Materials:
-
HeLa cells
-
Ratiometric pH probe with lysosomal targeting moiety (e.g., morpholine)
-
DMEM with 10% FBS
-
Live Cell Imaging Solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Chloroquine (lysosomotropic agent to raise lysosomal pH)
-
Confocal Laser Scanning Microscope with 488 nm and 640 nm laser lines
Procedure:
-
Cell Culture: Seed HeLa cells on glass-bottom dishes and culture overnight until 60-70% confluent.
-
Probe Loading:
-
Wash cells with warm HBSS.
-
Incubate cells with 5 µM of the ratiometric pH probe in DMEM for 20 minutes at 37°C.
-
-
Washing: Wash the cells twice with warm HBSS to remove extracellular probe. Add fresh HBSS for imaging.
-
Baseline Ratiometric Imaging:
-
Place the dish on the confocal microscope stage.
-
Sequentially acquire images in two channels:
-
Channel 1 (Visible): Excite at 488 nm, collect emission at 480-520 nm.
-
Channel 2 (NIR): Excite at 640 nm, collect emission at 680-720 nm.
-
-
Observe punctate staining pattern characteristic of lysosomes, with a strong signal in the NIR channel.
-
-
Altering Lysosomal pH:
-
Add chloroquine to the dish to a final concentration of 50 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Post-Treatment Imaging:
-
Acquire a new set of images in both channels using the identical microscope settings.
-
-
Data Analysis:
-
Using image analysis software, generate a ratiometric image by dividing the NIR channel image (pixel-by-pixel) by the visible channel image.
-
Compare the ratiometric images before and after chloroquine treatment. A significant decrease in the ratio within the puncta indicates an increase in lysosomal pH.
-
References
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme Probes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Utilizing 1,2,4-Triazole Scaffolds in Novel Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the 1,2,4-triazole scaffold as a foundational building block for the discovery and development of novel fungicides. The information presented covers the rationale for its use, its mechanism of action, strategies for chemical modification, and detailed protocols for synthesis and biological evaluation.
Application Note 1: The 1,2,4-Triazole Moiety as a Privileged Scaffold for Fungicides
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms, which is considered a "privileged" scaffold in medicinal and agrochemical chemistry.[1] Its structure is a core component in a wide range of highly successful commercial fungicides, including difenoconazole, tebuconazole, and propiconazole.[1][2][3] The development of new antifungal agents is crucial to combat the emergence of resistant fungal strains and to address the toxicological and environmental concerns associated with older chemistries.[1][2]
The versatility of the 1,2,4-triazole ring allows for extensive chemical modification through strategies like molecular hybridization and scaffold hopping.[2][4][5] By introducing various bioactive moieties, such as oxime ethers or phenoxy pyridinyl groups, researchers can develop novel derivatives with a broader spectrum of activity, improved potency, and enhanced safety profiles.[2]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole-based fungicides primarily act by disrupting the fungal cell membrane's integrity.[3] They achieve this by inhibiting a specific cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammals.[3] The inhibition of CYP51 leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in abnormal fungal growth and cell death.[3]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole fungicides.
Data Presentation: In Vitro Fungicidal Activity
The following table summarizes the in vitro fungicidal activity (EC₅₀ in mg/L) of newly synthesized 1,2,4-triazole derivatives against a panel of common plant pathogens. Lower EC₅₀ values indicate higher potency.
| Compound ID | Target Pathogen | EC₅₀ (mg/L) | Reference Compound | EC₅₀ (mg/L) | Reference |
| 5a4 | Sclerotinia sclerotiorum | 1.59 | Difenoconazole | 0.12 | [2] |
| Phytophthora infestans | 0.46 | Difenoconazole | 2.01 | [2] | |
| Rhizoctonia solani | 0.27 | Difenoconazole | 0.44 | [2] | |
| Botrytis cinerea | 11.39 | Difenoconazole | 1.56 | [2] | |
| 5b2 | Sclerotinia sclerotiorum | 0.12 | Difenoconazole | 0.12 | [2] |
| 6ad | Rhizoctonia solani | 0.18 | Propiconazole | 16-21 µg/mL | [1][6] |
| Sclerotinia sclerotiorum | 0.35 | Propiconazole | 16-21 µg/mL | [1][6] | |
| Fusarium graminearum | 0.37 | Propiconazole | 16-21 µg/mL | [1][6] | |
| Magnaporthe oryzae | 2.25 | Propiconazole | 16-21 µg/mL | [1][6] |
Experimental Protocols
Protocol 1: General Synthetic Workflow for Novel 1,2,4-Triazole Derivatives
This protocol provides a generalized workflow for the synthesis of novel 1,2,4-triazole derivatives containing an oxime ether and a phenoxy pyridinyl moiety, based on established chemical syntheses.[2]
Caption: General workflow for the synthesis of novel 1,2,4-triazole derivatives.
Methodology:
-
Synthesis of Phenoxy Pyridine Intermediate: React a substituted phenol with an appropriate pyridine derivative (e.g., 3-acetyl-6-chloropyridine) via a nucleophilic aromatic substitution reaction in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., DMF).
-
Synthesis of Keto-Triazole Intermediate: The resulting phenoxy pyridine intermediate is then reacted with a brominating agent followed by 1,2,4-triazole in a suitable solvent to yield the keto-triazole intermediate.
-
Synthesis of Final Product (Oxime Ether): The keto-triazole intermediate is condensed with an alkoxyamine hydrochloride (e.g., methoxyamine hydrochloride) in the presence of a base (e.g., pyridine) and a solvent like ethanol under reflux to yield the final triazole-oxime ether derivative.[2]
-
Purification and Analysis: The crude product is purified using techniques such as column chromatography. The final structure is confirmed by analytical methods including NMR spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction where applicable.[2]
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel compounds against yeast-like fungi and the Effective Concentration for 50% growth inhibition (EC₅₀) for mycelial fungi, adapted from CLSI and EUCAST standards.[7][8]
Caption: Workflow for the in vitro broth microdilution antifungal susceptibility assay.
Methodology:
-
Media and Reagent Preparation:
-
Inoculum Preparation:
-
Subculture the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) and incubate to ensure purity and viability.[7]
-
Prepare a suspension of fungal spores or cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[9] Dilute this suspension in the appropriate broth to achieve the final target inoculum concentration (e.g., 1-5 x 10³ CFU/mL for yeast).[9]
-
-
Assay Procedure:
-
In a sterile 96-well microtiter plate, perform serial twofold dilutions of the test compound. The typical concentration range to test for a novel compound is 0.03 to 32 µg/mL.[9]
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive growth control (inoculum without compound) and a sterility control (medium only).[9]
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C or 35°C) for 24-72 hours, depending on the fungal species.[9]
-
Reading and Analysis:
-
The MIC is determined as the lowest concentration of the compound that causes significant inhibition of visible growth (e.g., ≥50%) compared to the growth control.[8][9]
-
For mycelial fungi, absorbance can be read using a microplate reader, and the data is used to calculate the EC₅₀ value through probit analysis.
-
Protocol 3: Greenhouse Efficacy Trial for Fungicide Screening
This protocol describes a method for evaluating the efficacy of experimental fungicides for the control of a foliar plant disease (e.g., powdery mildew on cucumber) in a controlled greenhouse environment.
Methodology:
-
Plant Propagation:
-
Grow susceptible host plants (e.g., cucumber, Cucumis sativus) from seed in pots containing a sterile potting mix.
-
Maintain plants in a controlled greenhouse environment (e.g., 22-26°C, 16-hour photoperiod) until they reach a suitable growth stage (e.g., 2-3 true leaves).[10]
-
-
Preparation of Fungal Inoculum:
-
Culture the target pathogen (e.g., Podosphaera xanthii) on infected host plants.
-
Prepare a spore suspension by washing spores from infected leaves with sterile water containing a wetting agent (e.g., 0.01% Tween 20). Adjust the concentration to a standard level (e.g., 1 x 10⁵ spores/mL).
-
-
Fungicide Application:
-
Prepare spray solutions of the experimental compounds at various concentrations (e.g., 50, 100, 200 mg/L). Include a commercial standard fungicide and an untreated control (water + surfactant).
-
Apply the treatments to the plants until runoff using a handheld sprayer. Ensure complete coverage of all leaf surfaces. Allow plants to dry completely.
-
-
Inoculation:
-
Approximately 24 hours after fungicide application, inoculate the plants by spraying the spore suspension evenly over the leaf surfaces.
-
Maintain high humidity for 24 hours post-inoculation to facilitate infection.
-
-
Incubation and Assessment:
-
Return plants to standard greenhouse conditions.
-
After a set incubation period (e.g., 7-10 days), assess disease severity. This can be done by visually estimating the percentage of leaf area covered by the fungus on treated leaves.
-
-
Data Analysis:
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Agrochemical lead optimization by scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Greenhouse Insect Pest Management 2024 - Floriculture & Greenhouse Crop Production [canr.msu.edu]
- 11. fao.org [fao.org]
- 12. csir.org.gh [csir.org.gh]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 1-(3-Bromopropoxy)-4-nitrobenzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What synthetic route is used for this compound? A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the deprotonation of 4-nitrophenol to form a phenoxide ion, which then acts as a nucleophile and attacks 1,3-dibromopropane in a bimolecular nucleophilic substitution (SN2) reaction.[2][3]
Q2: What are the primary factors that influence the reaction yield? A2: Several factors are critical for maximizing the yield:
-
Choice of Base: The base must be strong enough to completely deprotonate the 4-nitrophenol to generate the nucleophilic phenoxide.[4]
-
Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the base but do not solvate the nucleophile, thus increasing its reactivity.[4]
-
Reaction Temperature: The temperature must be high enough to provide the necessary activation energy but not so high as to promote side reactions like elimination.[4][5]
-
Stoichiometry: The molar ratio of the reactants is crucial to prevent the formation of undesired byproducts.
-
Purity of Reagents: The presence of water can hinder the reaction by reacting with the base and reducing the concentration of the active nucleophile.[4][6]
Q3: What are the most common side products in this synthesis? A3: The primary side products to be aware of are:
-
1,3-Bis(4-nitrophenoxy)propane: This is formed when a second molecule of 4-nitrophenoxide reacts with the desired product. This can be minimized by using an excess of 1,3-dibromopropane.
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted 4-nitrophenol and 1,3-dibromopropane in the crude product.[4]
-
Elimination Products: Although 1,3-dibromopropane is a primary alkyl halide and less prone to elimination, high temperatures can favor the formation of allyl bromide.[3][4]
Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC).[2] By spotting the reaction mixture alongside the starting materials (4-nitrophenol and 1,3-dibromopropane), you can observe the consumption of reactants and the appearance of the product spot.
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation of 4-Nitrophenol [4] | Ensure the base is strong enough (e.g., NaH, K₂CO₃) and used in a slight excess (e.g., 1.1-1.5 equivalents). Ensure all reagents and glassware are thoroughly dried, as water can consume the base.[4][6] |
| Incorrect Stoichiometry | Use a molar excess of 1,3-dibromopropane (e.g., 2-3 equivalents) to favor the formation of the mono-substituted product and minimize the formation of the di-substituted byproduct. |
| Low Reaction Temperature [5] | The reaction may not have enough energy to proceed.[5] Gently reflux the reaction mixture and monitor by TLC. The optimal temperature is typically between 60-100°C, depending on the solvent.[4] |
| Poor Nucleophilicity | Consider using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).[5] A PTC helps transport the phenoxide nucleophile from the solid or aqueous phase into the organic phase where the alkyl halide is, accelerating the reaction.[6][7] |
| Degradation of Reagents | Use high-purity, fresh reagents. 1,3-dibromopropane can degrade over time; consider purification by distillation if necessary. |
Problem: Multiple Spots on TLC Indicating an Impure Product
| Observation | Possible Cause & Solution |
| Spot corresponding to 4-nitrophenol | Cause: Incomplete reaction.[4] Solution: Increase reaction time or temperature. Ensure sufficient base was used for complete deprotonation. |
| A new, less polar spot (in addition to product) | Cause: Formation of 1,3-bis(4-nitrophenoxy)propane. Solution: Use a larger excess of 1,3-dibromopropane in future experiments. This byproduct can be separated from the desired product by column chromatography.[2] |
| Streaking or multiple unresolved spots | Cause: Complex mixture of side products, possibly due to excessively high temperatures. Solution: Lower the reaction temperature.[4] Purify the crude product using column chromatography to isolate the desired compound.[2] |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters and their impact on the Williamson ether synthesis for improving yield.
| Parameter | Recommended Choice | Rationale & Citation |
| Alkyl Halide | 1,3-dibromopropane | Primary halide favors the SN2 mechanism over elimination.[1][3] |
| Base | K₂CO₃, NaH | K₂CO₃ is a common, effective, and easy-to-handle base. NaH is a stronger, non-nucleophilic base that ensures complete deprotonation but requires anhydrous conditions.[8] |
| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents are preferred as they enhance the nucleophilicity of the phenoxide, accelerating the SN2 reaction.[4] |
| Catalyst | Tetrabutylammonium bromide (TBAB) | A phase-transfer catalyst can significantly increase the reaction rate and yield by facilitating the transfer of the phenoxide into the organic phase.[5][6][7] |
| Temperature | 60-80°C (Reflux) | Provides sufficient energy for the reaction while minimizing the risk of elimination side reactions that are favored at higher temperatures.[4][5] |
| Stoichiometry | 1 eq. 4-nitrophenol, >2 eq. 1,3-dibromopropane | An excess of the dihalide minimizes the formation of the di-substituted byproduct. |
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis
Objective: To synthesize this compound using potassium carbonate as the base.
Materials:
-
4-Nitrophenol (1.0 eq)
-
1,3-Dibromopropane (3.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetone (anhydrous)
-
Ethyl acetate, Hexane (for chromatography)
-
Deionized water, Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask (sufficient to dissolve the reactants).
-
Addition of Alkyl Halide: With vigorous stirring, add 1,3-dibromopropane (3.0 eq) to the mixture.[2]
-
Reaction: Heat the mixture to a gentle reflux (around 60°C) and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.[4]
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x).[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[2]
Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis
Objective: To improve reaction efficiency and yield using a phase-transfer catalyst.
Materials:
-
4-Nitrophenol (1.0 eq)
-
1,3-Dibromopropane (3.0 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 50%)
-
Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq)
-
Toluene or Dichloromethane
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq), 1,3-dibromopropane (3.0 eq), TBAB (0.1 eq), and toluene.[5]
-
Base Addition: With vigorous stirring, add the sodium hydroxide solution. The PTC will transport the hydroxide into the organic phase to deprotonate the phenol and then transport the phenoxide to react with the dibromopropane.[5]
-
Reaction: Heat the mixture to reflux (around 70-80°C) with vigorous stirring to ensure proper mixing of the phases. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and separate the organic layer.
-
Extraction: Wash the organic layer with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol 1.
Visualizations
Caption: Standard experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. jetir.org [jetir.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Common side products in the synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of 4-nitrophenol with 1,3-dibromopropane.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete deprotonation of 4-nitrophenol. 2. Reaction temperature is too low. 3. Impure or wet reagents/solvents. | 1. Ensure a slight excess of a suitable base (e.g., K₂CO₃, NaH) is used. 2. Increase the reaction temperature, typically to the reflux temperature of the solvent. 3. Use anhydrous solvents and dry reagents. |
| Presence of Multiple Spots on TLC | 1. Unreacted starting materials (4-nitrophenol, 1,3-dibromopropane). 2. Formation of the bis-ether side product. 3. Formation of C-alkylated side product. | 1. Increase reaction time or temperature. Consider adding more of the limiting reagent. 2. Use a molar excess of 1,3-dibromopropane. 3. Use a polar aprotic solvent (e.g., DMF, acetone) to favor O-alkylation.[1] |
| Product is an Oil, Not a Solid | 1. Presence of impurities, particularly unreacted 1,3-dibromopropane or the bis-ether. | 1. Purify the crude product using column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water). |
| Reaction Mixture Turns Dark | 1. Decomposition of starting materials or product at high temperatures. | 1. Ensure the reaction temperature does not significantly exceed the reflux temperature of the solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are:
-
1,3-bis(4-nitrophenoxy)propane: This results from the reaction of 4-nitrophenoxide with both ends of the 1,3-dibromopropane molecule.
-
C-alkylated 4-nitrophenol: The propyl group may attach to the aromatic ring of 4-nitrophenol instead of the oxygen atom.[1]
-
Unreacted starting materials: Residual 4-nitrophenol and 1,3-dibromopropane are common impurities.
Q2: How can I minimize the formation of the bis-ether side product, 1,3-bis(4-nitrophenoxy)propane?
A2: To favor the formation of the desired mono-ether product, use a significant molar excess of 1,3-dibromopropane relative to 4-nitrophenol. This increases the probability that a 4-nitrophenoxide ion will react with a fresh molecule of 1,3-dibromopropane rather than the already substituted product.
Q3: What is C-alkylation and how can it be avoided?
A3: C-alkylation is a competing reaction where the alkyl group of 1,3-dibromopropane bonds to a carbon atom of the aromatic ring of 4-nitrophenol instead of the oxygen atom.[1] The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites. To favor O-alkylation (formation of the ether), it is recommended to use polar aprotic solvents like DMF or acetone. Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms of the ring more nucleophilic.[1]
Q4: Is E2 elimination a significant side reaction in this synthesis?
A4: E2 elimination is a potential side reaction in Williamson ether syntheses. However, with 1,3-dibromopropane being a primary alkyl halide, the SN2 reaction is generally favored, and elimination is not a major concern under typical reaction conditions.
Q5: What is a suitable solvent for this reaction?
A5: Polar aprotic solvents such as acetone, N,N-dimethylformamide (DMF), or acetonitrile are generally preferred. These solvents effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more available for nucleophilic attack.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method and may require optimization based on specific laboratory conditions.
Materials:
-
4-Nitrophenol
-
1,3-Dibromopropane
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 1,3-dibromopropane (3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and major side products.
Caption: A logical workflow for troubleshooting common issues during the synthesis.
References
Purification of crude 1-(3-Bromopropoxy)-4-nitrobenzene by column chromatography.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 1-(3-Bromopropoxy)-4-nitrobenzene by column chromatography. Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and visualizations to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the desired product from impurities (overlapping spots on TLC). | The solvent system (eluent) is not optimal. The polarity may be too high or too low. | Perform a thorough thin-layer chromatography (TLC) analysis with various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a system that provides good separation. Aim for an Rf value of 0.2-0.4 for the desired product.[1] |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general guideline is to use 20-50 times the weight of silica gel to the weight of the crude product. | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without air bubbles or cracks. A slurry packing method is often most effective.[1] | |
| The desired product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you started with 10% ethyl acetate in hexane, you can increase it to 20%, 30%, and so on. |
| The compound may have degraded on the silica gel. | Test the stability of your compound on a silica gel TLC plate before running the column. If it degrades, consider using a different stationary phase like alumina or deactivated silica gel. | |
| The product elutes too quickly (high Rf value) with the solvent front. | The eluent is too polar. | Start with a less polar solvent system. For example, begin with 100% hexane and gradually increase the percentage of ethyl acetate. |
| Streaking of spots on the TLC plate during fraction analysis. | The sample is too concentrated when spotted on the TLC plate. | Dilute the fractions before spotting them on the TLC plate. |
| The compound may be acidic or basic, causing interaction with the silica gel. | Add a small amount of a modifier to the eluent system, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. | |
| Crystallization of the product in the column or on the collection tip. | The eluent is not a good solvent for the purified compound at the concentration it is eluting. | Switch to a slightly more polar eluent system to increase the solubility of the compound. You can also try to gently warm the column with a heat gun, but be cautious not to overheat it. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point is a mixture of hexane and ethyl acetate. Based on the purification of similar compounds, a ratio of 9:1 or 8:2 (hexane:ethyl acetate) is often effective.[1] It is crucial to first determine the optimal solvent system by running a TLC of your crude material.
Q2: What are the likely impurities I need to separate from my crude this compound?
If the compound was synthesized via a Williamson ether synthesis from 4-nitrophenol and 1,3-dibromopropane, common impurities include:
-
Unreacted 4-nitrophenol: This is a polar compound and will likely have a low Rf value.
-
Unreacted 1,3-dibromopropane: This is a non-polar compound and will have a high Rf value.
-
Bis-ether product (1,3-bis(4-nitrophenoxy)propane): This is a potential side product that will likely have a different polarity than the desired product.
Q3: How do I prepare my sample for loading onto the column?
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[1] The goal is to have a concentrated solution that can be loaded as a narrow band at the top of the silica gel.[1] Alternatively, you can use a "dry loading" method where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.
Q4: How can I visualize the colorless spots of this compound on a TLC plate?
Due to the nitroaromatic chromophore, this compound should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background. You can also use a general stain like potassium permanganate.
Q5: My purified product appears as an oil, but I expect a solid. What should I do?
Ensure all the solvent from the column has been thoroughly removed using a rotary evaporator. If it remains an oil, it may be due to residual impurities. You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If these methods fail, a second purification step, such as recrystallization from a suitable solvent (e.g., ethanol or methanol), may be necessary.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the purity of your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
2. TLC Analysis to Determine Eluent System:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various hexane:ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).
-
Visualize the plate under a UV lamp.
-
The optimal eluent system is the one that gives the desired product an Rf value between 0.2 and 0.4 and shows good separation from impurities.[1]
3. Column Preparation (Slurry Method):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to help the silica gel pack evenly.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the surface.[1]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to be fully absorbed into the silica gel.
-
Carefully add a small amount of fresh eluent to wash any remaining sample from the sides of the column onto the silica gel.
5. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in numbered test tubes or flasks.
-
Maintain a steady flow rate. A very fast flow rate can lead to poor separation.[1]
6. Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to determine which fractions contain the pure product.
-
Spot the crude material, and several fractions on the same TLC plate for comparison.
7. Isolation of the Purified Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Typical Parameters for Column Chromatography Purification
| Parameter | Recommended Value/Condition |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (starting with 9:1 or 8:2) |
| Optimal Rf on TLC | 0.2 - 0.4[1] |
| Sample to Silica Ratio | 1:20 to 1:50 by weight |
| Visualization Method | UV light (254 nm) |
Visualizations
Caption: Experimental workflow for the purification of this compound by column chromatography.
Caption: A logical decision tree for troubleshooting poor separation in column chromatography.
References
Technical Support Center: Optimizing Substitutions on 1-(3-Bromopropoxy)-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-bromopropoxy)-4-nitrobenzene. The information is designed to help optimize reaction conditions and address common challenges encountered during substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound for nucleophilic substitution?
A1: The primary reactive site is the carbon atom attached to the bromine on the propyl chain. This is a primary alkyl bromide, which is highly susceptible to S(_N)2 reactions with a variety of nucleophiles. While the nitro group activates the aromatic ring for nucleophilic aromatic substitution (S(_N)Ar), the conditions required for this are typically much harsher than those needed for substitution at the alkyl chain.
Q2: I am observing low yield in my substitution reaction. What are the common causes?
A2: Low yields can stem from several factors:
-
Insufficiently reactive nucleophile: The strength of your nucleophile is critical. For instance, alcohols are weak nucleophiles and will react slowly.
-
Suboptimal reaction temperature: Many S(_N)2 reactions require heating to proceed at a reasonable rate.
-
Inappropriate solvent: The choice of solvent can significantly impact the reaction rate.
-
Presence of water: Moisture can protonate and deactivate anionic nucleophiles.
-
Side reactions: Elimination (E2) can compete with substitution, especially with sterically hindered or strong bases at high temperatures.
Q3: My reaction is not going to completion, even after extended reaction times. What can I do?
A3: To drive the reaction to completion, consider the following:
-
Increase the temperature: This will increase the reaction rate. Using a high-boiling point solvent like DMF or DMSO can facilitate this.
-
Use a stronger nucleophile: For example, when reacting with an alcohol, pre-forming the more nucleophilic alkoxide with a base like sodium hydride (NaH) can dramatically improve the reaction rate.[1][2][3]
-
Increase the concentration of the nucleophile: Using a slight excess (1.1 to 1.5 equivalents) of the nucleophile can help drive the equilibrium towards the product.
Q4: I am seeing the formation of an elimination byproduct. How can I minimize this?
A4: Elimination (E2) can compete with the desired S(_N)2 substitution. To favor substitution:
-
Use a less sterically hindered nucleophile/base.
-
Avoid excessively high temperatures.
-
Choose a nucleophile that is a weaker base. For example, using a thiol (R-SH) is less likely to cause elimination than using a thiolate (R-S
) generated with a strong base.−
Troubleshooting Guides
Issue 1: Low Conversion Rate in Williamson Ether Synthesis
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted this compound.
-
The desired ether product is formed in low yield.
Possible Causes and Solutions:
| Cause | Solution |
| Weak Nucleophile | The alcohol being used is a weak nucleophile. Convert the alcohol to its corresponding alkoxide using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) before adding the this compound.[1][2][3] |
| Low Reaction Temperature | Increase the reaction temperature. Refluxing in a suitable solvent is often necessary. Consider using a higher-boiling point solvent such as DMF or DMSO.[1] |
| Inappropriate Solvent | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the anionic nucleophile, increasing its reactivity.[4] |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents. Water can quench the alkoxide. |
Issue 2: Formation of Multiple Products in Reactions with Amines
Symptoms:
-
LC-MS or NMR analysis indicates the presence of mono- and di-substituted products.
-
Difficulty in purifying the desired mono-substituted product.
Possible Causes and Solutions:
| Cause | Solution |
| Over-alkylation of the Amine | The initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further. Use a large excess of the primary amine to favor the mono-alkylation product. Alternatively, add the this compound slowly to a solution of the amine. |
| High Reaction Temperature | High temperatures can promote over-alkylation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Use of a Strong Base | The use of an external base to scavenge the HBr formed can also deprotonate the product amine, making it more nucleophilic. Use a milder, non-nucleophilic base like potassium carbonate or triethylamine. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes the synthesis of 1-(4-nitrophenoxy)-3-propoxybenzene from this compound and phenol.
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Substitution Reaction: To the solution of the sodium phenoxide, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: General Procedure for Substitution with a Thiol
This protocol describes the synthesis of S-[3-(4-nitrophenoxy)propyl] ethanethioate from this compound and potassium thioacetate.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and potassium thioacetate (1.2 equivalents) in anhydrous acetone.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off the potassium bromide byproduct. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product. The product can be further purified by recrystallization from ethanol if necessary.
Visualizations
Caption: Workflow for Williamson Ether Synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
Troubleshooting low yield in Williamson ether synthesis of the compound.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in the Williamson ether synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Williamson ether synthesis is resulting in a low yield. What are the primary factors I should investigate?
Low yields in the Williamson ether synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are the purity of your reactants, the reaction conditions, and the possibility of competing side reactions.[1][2] Ensure that all glassware is thoroughly dried and that anhydrous solvents are used, as the presence of water can consume the strong base required for the reaction.[2]
Q2: What are the most common side reactions in a Williamson ether synthesis, and how can I minimize them?
The most prevalent side reaction is the base-catalyzed E2 elimination of the alkylating agent, which competes with the desired SN2 pathway.[3][4] This is especially problematic with secondary and tertiary alkyl halides.[3][4][5] The alkoxide is a strong base and can abstract a proton, leading to the formation of an alkene.[4]
Another potential side reaction, particularly when using phenoxides, is C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen or on the aromatic ring.[3][4]
To minimize these side reactions:
-
Use Primary Alkyl Halides: These are much more amenable to SN2 reactions and less prone to elimination.[3][4]
-
Control the Temperature: Lower reaction temperatures generally favor the SN2 reaction over E2 elimination.[4][6] A typical temperature range is 50-100 °C.[2][3]
-
Choose a Non-Nucleophilic/Sterically Hindered Base: If the structure of your desired ether allows, using a less bulky alkoxide can be beneficial.[4]
-
Select an Appropriate Solvent: Polar aprotic solvents like acetonitrile, DMF, and DMSO are preferred as they solvate the cation of the alkoxide, making the "naked" alkoxide anion more reactive for the SN2 reaction.[3][4] Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[3][4]
Data Presentation
Table 1: Influence of Alkyl Halide Structure on Reaction Pathway
While specific yields are highly dependent on the substrates and conditions, this table provides a general overview of the expected outcomes.
| Alkyl Halide Structure | Predominant Reaction Pathway | Typical Ether Yield | Likelihood of Alkene Formation |
| Methyl | SN2 | High (often > 80%) | Very Low |
| Primary | SN2 | Good to High (60-95%) | Low |
| Secondary | SN2 and E2 Competition | Low to Moderate (15-60%) | Significant |
| Tertiary | E2 | Very Low to None (< 5%) | High to Very High |
Experimental Protocols
Optimized Protocol for Williamson Ether Synthesis
This protocol provides a general methodology. Optimal conditions may vary based on the specific substrates.
Materials:
-
Alcohol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous polar aprotic solvent (e.g., DMF or THF)
-
Primary Alkyl Halide
-
Anhydrous Hexane (for washing NaH)
-
Saturated aqueous ammonium chloride (for quenching)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), and a rubber septum.
-
Base Preparation: In the flask, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane (2-3 times) to remove the mineral oil, carefully decanting the hexane each time.
-
Alkoxide Formation: Add anhydrous solvent to the flask, followed by the slow, dropwise addition of the alcohol (1.0 equivalent) dissolved in the anhydrous solvent. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the alkoxide.
-
SN2 Reaction: Add the primary alkyl halide (1.0-1.2 equivalents) dropwise to the alkoxide solution.
-
Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (typically 50-100 °C) and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can range from 1 to 8 hours.[2][3]
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride or ethanol.
-
Add water to dissolve any salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent in vacuo to yield the crude ether product, which can then be purified by distillation or column chromatography.
-
Visualizations
Diagram 1: Williamson Ether Synthesis Reaction Pathway
Caption: The SN2 mechanism of the Williamson ether synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Diagram 3: SN2 vs. E2 Competition
Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.
References
Removal of unreacted 4-nitrophenol from the reaction mixture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-nitrophenol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory-scale methods for removing unreacted 4-nitrophenol?
A1: The primary methods for removing unreacted 4-nitrophenol in a laboratory setting are liquid-liquid extraction, column chromatography, and recrystallization. The choice of method depends on the specific reaction mixture, the desired purity of the final product, and the scale of the reaction.
Q2: How do I choose the best purification method for my reaction mixture?
A2: The selection of the optimal purification method hinges on the properties of your desired product and the impurities present.
-
Liquid-Liquid Extraction is effective when 4-nitrophenol can be selectively partitioned into an aqueous phase by adjusting the pH, while the desired product remains in the organic phase. This is often a quick and efficient first-pass purification step.
-
Column Chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating 4-nitrophenol from products with different polarities.[1][2]
-
Recrystallization is suitable when the desired product is a solid and has significantly different solubility in a particular solvent compared to 4-nitrophenol, especially at different temperatures.[3]
Q3: Can I use a combination of methods to remove 4-nitrophenol?
A3: Yes, a multi-step purification strategy is often the most effective approach. For example, you might perform an initial liquid-liquid extraction to remove the bulk of the 4-nitrophenol, followed by column chromatography or recrystallization to achieve high purity of your final product.
Troubleshooting Guides
Liquid-Liquid Extraction
Issue 1: Poor separation of 4-nitrophenol into the aqueous layer.
-
Possible Cause: Incorrect pH of the aqueous phase. 4-nitrophenol is acidic and requires a basic solution (e.g., dilute NaOH or NaHCO3) to be deprotonated to the more water-soluble 4-nitrophenolate ion.
-
Troubleshooting Steps:
-
Ensure the pH of the aqueous wash solution is sufficiently basic (pH > 8) to deprotonate the 4-nitrophenol.
-
Perform multiple extractions with fresh aqueous base to ensure complete removal.
-
Check the pH of the aqueous layer after extraction to confirm it remains basic.
-
Issue 2: Emulsion formation at the interface of the organic and aqueous layers.
-
Possible Cause: Vigorous shaking of the separatory funnel, or the presence of surfactants or finely divided solids.
-
Troubleshooting Steps:
-
Allow the separatory funnel to stand for a longer period to allow the emulsion to break.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
-
If the emulsion persists, filter the mixture through a pad of celite or glass wool.
-
Column Chromatography
Issue 1: Co-elution of 4-nitrophenol with the desired product.
-
Possible Cause: The polarity of the eluting solvent is too high, or the polarity of the 4-nitrophenol and the desired product are too similar.
-
Troubleshooting Steps:
-
Use a less polar solvent system for elution. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[4]
-
If the polarities are very similar, consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Analyze fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product before combining them.[2]
-
Issue 2: Tailing of the 4-nitrophenol peak on the column.
-
Possible Cause: Strong interaction between the acidic 4-nitrophenol and the stationary phase (e.g., silica gel).
-
Troubleshooting Steps:
-
Add a small amount of a modifying agent, such as a few drops of acetic acid or triethylamine, to the eluting solvent to reduce tailing. The choice of modifier depends on the nature of your desired product.
-
Recrystallization
Issue 1: 4-nitrophenol co-precipitates with the desired product.
-
Possible Cause: The chosen solvent does not provide sufficient solubility differentiation between 4-nitrophenol and the desired product.
-
Troubleshooting Steps:
-
Perform solubility tests with a variety of solvents to find one in which the desired product is highly soluble at high temperatures and poorly soluble at low temperatures, while 4-nitrophenol remains soluble at low temperatures.[3]
-
Cool the crystallization mixture slowly to allow for the selective crystallization of the desired product. Rapid cooling can trap impurities.[5]
-
If a single solvent is not effective, try a co-solvent system.[5]
-
Issue 2: Oiling out of the product instead of crystallization.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute. The solute is not pure enough.
-
Troubleshooting Steps:
-
Choose a solvent with a lower boiling point than the melting point of your product.[5]
-
Add a small amount of a solvent in which the product is less soluble to the "oiled out" mixture while heating to induce crystallization.
-
Attempt to purify the product further by another method (e.g., column chromatography) before recrystallization.
-
Data Presentation
| Purification Method | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| Liquid-Liquid Extraction | 85-95 | 80-95 | Dependent on pH control and the number of extractions. |
| Column Chromatography | 70-80 | >99 | Yield can be lower due to losses on the column; very effective for complex mixtures.[4] |
| Recrystallization | 60-90 | >98 | Highly dependent on the choice of solvent and the cooling process.[6] |
Note: The data in this table is illustrative and based on typical outcomes for the purification of organic compounds. Actual results will vary depending on the specific reaction mixture and experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
Objective: To remove 4-nitrophenol from an organic reaction mixture by extraction with a basic aqueous solution.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Methodology:
-
Transfer the organic reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer will likely be yellow due to the formation of the 4-nitrophenolate ion.
-
Drain the lower aqueous layer.
-
Repeat the extraction with fresh 1 M NaOH solution until the aqueous layer is colorless.
-
Wash the organic layer with brine to remove any residual water-soluble impurities.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove any remaining water.
-
Swirl the flask and let it stand for 10-15 minutes.
-
Decant or filter the dried organic solution to remove the drying agent. The resulting solution contains the purified product.
Caption: Workflow for Liquid-Liquid Extraction of 4-nitrophenol.
Protocol 2: Column Chromatography
Objective: To separate 4-nitrophenol from a reaction mixture using silica gel chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (for column chromatography)
-
Eluting solvents (e.g., hexane, ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Methodology:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the eluting solvent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane or a high hexane/ethyl acetate ratio).
-
Gradually increase the polarity of the eluting solvent (e.g., by increasing the proportion of ethyl acetate).
-
-
Fraction Collection:
-
Collect the eluent in a series of labeled fractions.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product, 4-nitrophenol, and any mixed fractions.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the purified compound.
-
Caption: Workflow for Column Chromatography Purification.
Protocol 3: Recrystallization
Objective: To purify a solid product contaminated with 4-nitrophenol by recrystallization.
Materials:
-
Crude solid product
-
Recrystallization solvent
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but very soluble at the solvent's boiling point, while 4-nitrophenol has different solubility characteristics.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Caption: Workflow for Purification by Recrystallization.
References
Technical Support Center: Prevention of Dimerization and Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges of unwanted dimerization and polymerization during chemical reactions. Utilize these resources to enhance reaction efficiency, improve product purity, and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are dimerization and polymerization in the context of a chemical reaction?
A1: Dimerization is a chemical reaction where two identical molecules combine to form a single larger molecule, known as a dimer.[1] Polymerization is a broader process where multiple small molecules, called monomers, react to form much larger chain-like or network molecules called polymers.[2] While essential in many manufacturing processes, these reactions are considered undesirable side reactions when they compete with the intended chemical transformation, leading to reduced yield of the desired product and complex purification challenges.[1][2]
Q2: What are the primary triggers for unwanted dimerization and polymerization?
A2: Unwanted dimerization and polymerization are typically initiated by several common factors:
-
Heat: Elevated temperatures can provide the necessary activation energy for these side reactions to occur. For thermally initiated polymerization, the rate can increase significantly with temperature.[3][4]
-
Light: Exposure to UV or ambient light can trigger photochemical reactions, leading to the formation of reactive species that initiate polymerization.[1]
-
Impurities: Contaminants such as oxygen, moisture, and metallic impurities can act as catalysts or initiators for polymerization.[5][6] Oxygen, for instance, can form peroxides that initiate free-radical polymerization.[5]
-
Extreme pH: Highly acidic or basic conditions can catalyze self-condensation or other dimerization pathways.[1]
-
High Monomer Concentration: A higher concentration of the starting material increases the probability of monomer molecules reacting with each other.[5][7]
Q3: What is the difference between a polymerization inhibitor and a retarder?
A3: Both inhibitors and retarders are used to control unwanted polymerization, but they function differently. A true inhibitor provides a distinct induction period during which no significant polymerization occurs. The inhibitor is consumed as it scavenges initiating radicals, and polymerization begins at a normal rate only after the inhibitor is depleted.[3][8] A retarder , on the other hand, slows down the rate of polymerization without providing a complete induction period.[8] In many industrial applications, a combination of both is used for comprehensive control.
Q4: Should I always remove the storage inhibitor from a monomer before use?
A4: Generally, yes. Storage inhibitors are added to monomers to prevent polymerization during transport and storage.[3] Their presence can interfere with or completely prevent the desired reaction, especially those involving free-radical mechanisms. For controlled and predictable experimental outcomes, removing the inhibitor immediately before the reaction is highly recommended.[9]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing causes and actionable solutions.
Issue 1: Unwanted Polymerization of Vinyl Monomers (e.g., Styrene, Acrylates)
Symptom: The reaction mixture becomes viscous, solidifies, or a significant amount of polymer byproduct is formed, leading to low yield of the desired product.[10]
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Composition of Dimer Acids by High-Performance Liquid Chromatography (HPLC) [library.aocs.org]
- 9. Protein covalent dimer formation induced by reversed-phase HPLC conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability issues of 1-(3-Bromopropoxy)-4-nitrobenzene under basic conditions.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(3-bromopropoxy)-4-nitrobenzene under basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this reagent.
Troubleshooting Guides
This section addresses specific issues that may arise when using this compound in the presence of bases.
Issue 1: Unexpected Formation of 4-Nitrophenol and Other Byproducts
Symptoms:
-
Your reaction mixture turns yellow or deepens in color more than expected, characteristic of the 4-nitrophenoxide ion.
-
TLC or LC-MS analysis reveals a new spot/peak corresponding to the mass of 4-nitrophenol.
-
The yield of your desired product is lower than anticipated.
Root Cause Analysis:
Under basic conditions, this compound is susceptible to several degradation pathways. The presence of a strong electron-withdrawing nitro group in the para position activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1][2] This makes the ether linkage prone to cleavage by hydroxide or other strong nucleophiles. Additionally, the primary alkyl bromide can undergo substitution or elimination reactions.
Potential Degradation Pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The hydroxide ion attacks the carbon atom of the aromatic ring attached to the ether oxygen, leading to the cleavage of the ether bond. This is often the primary degradation pathway in the presence of strong aqueous bases.[1][2]
-
Alkyl Halide Substitution (SN2): The hydroxide ion attacks the carbon atom bearing the bromine, leading to the formation of 1-(3-hydroxypropoxy)-4-nitrobenzene.
-
Elimination (E2): A strong, sterically hindered base can abstract a proton from the carbon adjacent to the bromine, leading to the formation of 1-(allyloxy)-4-nitrobenzene. This is generally less favored for primary alkyl halides compared to SN2.[3][4]
Troubleshooting Steps & Solutions:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a weaker, non-nucleophilic base if possible (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DBU or DIPEA). | Strong, nucleophilic bases like NaOH and KOH will more readily participate in SNAr and SN2 side reactions.[5] |
| Temperature | Maintain the lowest possible reaction temperature that still allows for the desired transformation. | Higher temperatures significantly accelerate the rate of all degradation pathways. A study on the cleavage of similar p-nitrobenzyl ethers used elevated temperatures (75 °C) to intentionally break the ether bond.[6] |
| Solvent Choice | Employ a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile). | These solvents can favor the desired SN2 reaction on the alkyl halide over elimination and may reduce the activity of hydroxide ions if used in a biphasic system or with a phase-transfer catalyst.[4] |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to a satisfactory level. | Prolonged exposure to basic conditions will increase the extent of degradation. |
| Water Content | Use anhydrous conditions if the reaction chemistry permits. | The presence of water will lead to the formation of hydroxide ions from many bases and can facilitate hydrolytic side reactions. |
Experimental Protocol: Minimizing Degradation During a Nucleophilic Substitution on the Propyl Bromide
This protocol aims to substitute the bromide on this compound with a generic nucleophile (Nu⁻) while minimizing degradation of the starting material.
-
Reagent Preparation:
-
Dry the solvent (e.g., acetonitrile) over molecular sieves.
-
Ensure the nucleophile and base (e.g., K₂CO₃) are anhydrous.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.
-
Add the nucleophile (1.1 eq).
-
Add the anhydrous potassium carbonate (2.0 eq).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC every 1-2 hours.
-
If no reaction occurs at room temperature, slowly increase the temperature to 40-50 °C and continue to monitor. Avoid temperatures above 60 °C if possible.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: At what pH is this compound considered unstable?
While there is no definitive pH value at which instability begins, issues are more likely to arise in the presence of strong bases (pH > 10-12), especially at elevated temperatures. The rate of degradation is dependent on the specific base, its concentration, the solvent, and the temperature. Ethers are generally stable molecules, but the activating effect of the para-nitro group makes this particular ether susceptible to cleavage under conditions that would not affect many other aryl ethers.[7]
Q2: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) with this compound?
The use of strong, nucleophilic bases like NaOH and KOH is not recommended unless the desired reaction is extremely fast at low temperatures. These bases are known to promote the cleavage of the ether bond via an SNAr mechanism.[1][2] A published procedure for the cleavage of p-nitrobenzyl ethers specifically uses 20% aqueous NaOH in methanol at 75 °C, indicating that these conditions are effective for breaking the ether linkage.[6]
Q3: My desired reaction involves a strong base at a high temperature. What can I do?
If the reaction conditions are fixed and harsh, you may need to consider a different synthetic strategy. This could involve:
-
Protecting Group Strategy: Using a different protecting group for the phenol that is stable to your reaction conditions.
-
Order of Operations: Modifying the synthetic route to introduce the 3-bromopropoxy group at a later stage after the base-sensitive step.
-
Alternative Reagents: Investigating if a different reagent can accomplish the desired transformation under milder conditions.
Q4: I see a byproduct with the same mass as my starting material in the LC-MS, but it has a different retention time. What could it be?
An intramolecular cyclization reaction could potentially occur, where the ether oxygen attacks the carbon bearing the bromine to form a six-membered ring (a substituted oxane). While not a common degradation pathway, it is a possibility and would result in an isomer of the starting material.
Q5: Is the C-Br bond or the Ar-O bond more likely to break under basic conditions?
Both are potential points of reaction.
-
The Ar-O bond is susceptible to cleavage via SNAr due to the activating effect of the p-nitro group. This is favored by strong, aqueous bases.
-
The C-Br bond is a primary alkyl halide, making it a good substrate for SN2 reactions with nucleophilic bases.
The predominant pathway will depend on the specific reaction conditions. In the presence of a strong nucleophile like NaOH in a protic solvent, SNAr cleavage of the ether is a significant risk. With a less nucleophilic base in an aprotic solvent, reactions at the C-Br bond are more likely to be controlled.
Visualizations
Caption: Potential degradation pathways of this compound under basic conditions.
Caption: Troubleshooting flowchart for stability issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Substitution or elimination under basic conditions [uky.edu]
- 5. benchchem.com [benchchem.com]
- 6. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
Technical Support Center: Impurity Identification in 1-(3-Bromopropoxy)-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 1-(3-Bromopropoxy)-4-nitrobenzene using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1][2][3] The most common impurities arise from unreacted starting materials or side reactions. These include:
-
4-Nitrophenol: Unreacted starting material.
-
1,3-Dibromopropane: Unreacted excess reagent.
-
1,3-bis(4-nitrophenoxy)propane: A common side-product formed when a second molecule of 4-nitrophenoxide displaces the bromide from the desired product.
Q2: How can I use TLC to monitor the progress of the reaction?
A2: TLC is an effective technique for monitoring the consumption of starting materials and the formation of the product.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the disappearance of the starting material spots (e.g., 4-nitrophenol) and the appearance of a new spot corresponding to the product. The reaction is generally considered complete when the limiting starting material spot is no longer visible.
Q3: My TLC plate shows three spots after running the reaction. What could they be?
A3: A three-spot pattern is common for this reaction. Based on polarity:
-
Lowest Rf value (most polar): This is typically the unreacted 4-nitrophenol, as its hydroxyl group makes it very polar.
-
Middle Rf value: This is the desired product, this compound.
-
Highest Rf value (least polar): This is likely the unreacted 1,3-dibromopropane, which is much less polar than the aromatic compounds. The bis-alkylation side product may appear as a spot very close to the desired product, sometimes requiring different solvent systems to resolve.
Q4: My 1H NMR spectrum looks impure. How do I assign the peaks to specific impurities?
A4: To identify impurities, compare the peaks in your spectrum to the known spectra of the starting materials and likely side-products. Look for characteristic signals:
-
4-Nitrophenol: Will show two distinct doublets in the aromatic region and a broad singlet for the hydroxyl proton (which can be confirmed by a D₂O shake).
-
1,3-Dibromopropane: Will show two signals in the aliphatic region: a triplet around 3.6 ppm and a quintet around 2.4 ppm.
-
1,3-bis(4-nitrophenoxy)propane: This symmetrical molecule will show two aromatic doublets and two aliphatic signals (a triplet and a quintet), but their chemical shifts will differ from the desired product. Refer to the data table below for specific chemical shifts.
Q5: My TLC looks clean, but the NMR shows impurities. Why could this happen?
A5: This discrepancy can occur for several reasons:
-
Co-elution on TLC: The impurity and your product might have very similar Rf values in the chosen TLC solvent system, making them appear as a single spot. Try running the TLC with a different, more or less polar, eluent system to achieve better separation.[5]
-
Low UV Activity: The impurity might not be UV-active, making it invisible on the TLC plate if you are only using a UV lamp for visualization. Try staining the plate with a chemical stain like potassium permanganate.
-
High NMR Sensitivity: NMR is a highly quantitative and sensitive technique that can detect impurities at levels that may not be easily visible on a TLC plate.[6]
Q6: My NMR spectrum looks pure, but my TLC shows two spots. What is the likely cause?
A6: This situation can also arise and often points to an issue with the TLC analysis itself:[6]
-
Compound Degradation: Your product may be unstable on the acidic silica gel of the TLC plate, leading to the appearance of a second spot that is actually a decomposition product.[5] You can test for this by running a 2D-TLC.[5]
-
Insoluble Impurity: The impurity visible on the TLC may not be soluble in the NMR solvent you used (e.g., CDCl₃). Therefore, it would not appear in the NMR spectrum.
-
Contamination: The second spot could be from accidental contamination of the TLC plate or spotting capillary.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking or elongated. | The sample is overloaded or too concentrated.[7][8] | Dilute the sample solution and re-spot. |
| The compound is acidic or basic. | Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[7] | |
| Rf values are too low (spots near baseline). | The mobile phase (eluent) is not polar enough.[7] | Increase the proportion of the polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Rf values are too high (spots near solvent front). | The mobile phase (eluent) is too polar.[7] | Decrease the proportion of the polar solvent in your eluent system (e.g., decrease the percentage of ethyl acetate). |
| No spots are visible under UV light. | The compounds are not UV-active. | Use a chemical stain (e.g., potassium permanganate, iodine chamber) to visualize the spots.[7] |
| The sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[8] | |
| The compound is volatile and evaporated. | Run the TLC immediately after spotting. |
NMR Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peaks are broad. | The sample contains paramagnetic impurities.[9] | Filter the NMR sample through a small plug of silica or celite. |
| The sample concentration is too high, causing aggregation. | Dilute the sample. | |
| The compound is undergoing chemical exchange. | Acquire the spectrum at a lower or higher temperature. | |
| Unexpected signals are present. | Contamination from grease, solvent, or previous samples. | Ensure clean glassware and use high-purity NMR solvents. |
| Presence of water in the solvent. | Use a fresh, sealed ampoule of deuterated solvent. A broad singlet for water typically appears around 1.55 ppm in CDCl₃. | |
| Poor signal-to-noise ratio. | The sample is too dilute. | Increase the sample concentration or increase the number of scans during acquisition. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use a pencil to gently draw a straight origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting: Dissolve a small amount of your crude reaction mixture and each starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use separate capillary tubes to spot small amounts of each solution onto the origin line, leaving space between each spot. A "co-spot" lane containing both the reaction mixture and a starting material can help with identification.
-
Chamber Setup: Pour the chosen mobile phase (e.g., 20% Ethyl Acetate in Hexane) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Development: Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[8] Cover the chamber and allow the solvent to travel up the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. If necessary, use a staining agent.
-
Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Protocol 2: 1H NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of your purified product or crude mixture in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Solvent Choice: Chloroform-d (CDCl₃) is a standard choice for this type of compound. Ensure the solvent contains a reference standard like tetramethylsilane (TMS) at 0 ppm.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire the 1H NMR spectrum according to the instrument's standard procedures. Ensure proper shimming to obtain sharp peaks.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS peak at 0 ppm.
-
Interpretation: Integrate the peaks to determine the relative ratios of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign peaks to the protons in the expected product and any identified impurities.
Data Presentation
Table 1: Typical TLC Data for Impurity Analysis
(Mobile Phase: 20% Ethyl Acetate / 80% Hexane on Silica Gel)
| Compound | Expected Rf Range | Notes on Appearance (UV, 254 nm) |
| 4-Nitrophenol | 0.10 - 0.25 | Strong UV absorbance. |
| 1,3-bis(4-nitrophenoxy)propane | 0.30 - 0.45 | Strong UV absorbance. May be close to the product. |
| This compound (Product) | 0.40 - 0.55 | Strong UV absorbance. |
| 1,3-Dibromopropane | 0.75 - 0.90 | Not UV active. Requires staining for visualization. |
Table 2: Typical 1H NMR Data (400 MHz, CDCl₃)
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Product | Aromatic H (ortho to -NO₂) | ~ 8.20 | d |
| Aromatic H (ortho to -O) | ~ 7.00 | d | |
| -O-CH₂-CH₂-CH₂-Br | ~ 4.25 | t | |
| -O-CH₂-CH₂-CH₂-Br | ~ 3.60 | t | |
| -O-CH₂-CH₂-CH₂-Br | ~ 2.35 | quint | |
| 4-Nitrophenol | Aromatic H (ortho to -NO₂) | ~ 8.18 | d |
| Aromatic H (ortho to -OH) | ~ 6.95 | d | |
| -OH | Variable (broad s) | broad s | |
| 1,3-Dibromopropane | -CH₂-Br | ~ 3.61 | t |
| -CH₂-CH₂-CH₂- | ~ 2.42 | quint | |
| 1,3-bis(4-nitrophenoxy)propane | Aromatic H (ortho to -NO₂) | ~ 8.21 | d |
| Aromatic H (ortho to -O) | ~ 7.02 | d | |
| -O-CH₂-CH₂- | ~ 4.40 | t | |
| -CH₂-CH₂-CH₂- | ~ 2.45 | quint |
d = doublet, t = triplet, quint = quintet, broad s = broad singlet
Visual Guides
Caption: Logical workflow for impurity identification using TLC and NMR.
Caption: Key reaction pathways in the synthesis of the target compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. microbiozindia.com [microbiozindia.com]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. silicycle.com [silicycle.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Scaling Up the Synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene for Pilot Studies
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the pilot-scale synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene. It provides detailed experimental protocols, troubleshooting guidance, and frequently asked questions to address potential challenges during the scale-up process.
Experimental Protocols
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This involves the reaction of 4-nitrophenol with 1,3-dibromopropane in the presence of a base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 4-Nitrophenol | 139.11 | 1.479 | >98% |
| 1,3-Dibromopropane | 201.89 | 1.989 | >98% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.428 | >99% (anhydrous) |
| Acetone | 58.08 | 0.791 | ACS Grade |
| Dichloromethane (DCM) | 84.93 | 1.33 | ACS Grade |
| n-Heptane | 100.21 | 0.684 | ACS Grade |
Pilot-Scale Synthesis Procedure:
-
Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and a port for solid and liquid addition is rendered inert with nitrogen.
-
Reagent Charging:
-
Charge the reactor with 4-nitrophenol (5.0 kg, 35.9 mol).
-
Add anhydrous potassium carbonate (7.45 kg, 53.9 mol).
-
Add acetone (30 L).
-
-
Reaction:
-
Stir the mixture at room temperature (20-25 °C) for 30 minutes to form the potassium salt of 4-nitrophenol.
-
Slowly add 1,3-dibromopropane (10.8 kg, 53.9 mol) to the reactor over 1-2 hours, maintaining the temperature below 30 °C. The reaction is exothermic, and cooling may be required.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 4-nitrophenol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium bromide and excess potassium carbonate. Wash the filter cake with acetone (2 x 5 L).
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in dichloromethane (20 L).
-
Wash the organic layer with 1 M sodium hydroxide solution (2 x 10 L) to remove any unreacted 4-nitrophenol, followed by water (2 x 10 L), and finally with brine (10 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a mixture of dichloromethane and n-heptane or by column chromatography on silica gel. For pilot-scale, recrystallization is often more practical.
-
Dissolve the crude product in a minimal amount of hot dichloromethane and slowly add n-heptane until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the solid product, wash with cold n-heptane, and dry under vacuum to a constant weight.
-
Process Workflow
Caption: Workflow for the pilot-scale synthesis of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Incomplete deprotonation of 4-nitrophenol. | Ensure the base (e.g., K₂CO₃) is anhydrous and used in sufficient excess (typically 1.5-2.0 equivalents). |
| Low reaction temperature. | Ensure the reaction is maintained at a gentle reflux to provide sufficient energy for the reaction to proceed. | |
| Inactive 1,3-dibromopropane. | Check the purity and age of the 1,3-dibromopropane. Consider using a fresh batch. | |
| Formation of By-products | 1,3-Bis(4-nitrophenoxy)propane: Excess 4-nitrophenol or prolonged reaction time. | Use a slight excess of 1,3-dibromopropane. Monitor the reaction closely and stop when the 4-nitrophenol is consumed. |
| 4-Nitrophenoxypropene: Elimination side reaction, favored by high temperatures and strong, sterically hindered bases. | Use a milder base like potassium carbonate. Avoid excessively high temperatures during the reaction. | |
| Unreacted 4-nitrophenol in final product: Incomplete reaction or insufficient base wash. | Ensure the reaction goes to completion. Perform thorough washes with a dilute NaOH solution during work-up. | |
| Difficult Product Isolation/Purification | Product oiling out during recrystallization. | Adjust the solvent ratio for recrystallization. Ensure slow cooling to promote crystal formation. |
| Co-precipitation of impurities. | Consider a pre-purification step, such as a silica gel plug filtration, before recrystallization. | |
| Exotherm during 1,3-dibromopropane addition | Reaction is inherently exothermic. | Ensure slow and controlled addition of 1,3-dibromopropane. Utilize reactor cooling systems to maintain the desired temperature. For larger scales, consider a semi-batch process where one reactant is added gradually.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The base, typically potassium carbonate, deprotonates the hydroxyl group of 4-nitrophenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks the 1,3-dibromopropane in an SN2 reaction to form the ether linkage.[2]
Q2: Why is an excess of 1,3-dibromopropane often used?
A2: Using a slight excess of 1,3-dibromopropane helps to minimize the formation of the dialkylated byproduct, 1,3-bis(4-nitrophenoxy)propane, by ensuring there is a higher probability of the phenoxide reacting with a fresh molecule of 1,3-dibromopropane rather than the already mono-substituted product.
Q3: What are the key safety considerations for this process at a pilot scale?
A3: Key safety considerations include:
-
Exotherm Management: The reaction can be exothermic, especially during the addition of 1,3-dibromopropane. Proper temperature control and monitoring are crucial to prevent a runaway reaction.[1]
-
Solvent Handling: Acetone and dichloromethane are flammable and volatile. The reactor and work-up area should be well-ventilated and free of ignition sources.
-
Reagent Toxicity: 4-Nitrophenol is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. 1,3-dibromopropane is also a hazardous substance.
-
Pressure Build-up: Ensure the reactor is properly vented, especially during heating, to prevent pressure build-up.
Q4: Can other solvents be used for this reaction?
A4: Yes, other polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile can be used.[3] However, acetone is often preferred for its lower boiling point, which simplifies its removal during work-up. The choice of solvent can influence the reaction rate and selectivity.[4]
Q5: How can the formation of the elimination byproduct, 4-nitrophenoxypropene, be minimized?
A5: To minimize the elimination byproduct, it is important to use a non-hindered primary alkyl halide like 1,3-dibromopropane and a relatively weak base like potassium carbonate. Avoiding excessively high reaction temperatures will also favor the desired SN2 substitution over the E2 elimination pathway.[2]
Q6: Is phase-transfer catalysis (PTC) a viable option for this synthesis at a pilot scale?
A6: Yes, phase-transfer catalysis is a highly effective method for Williamson ether synthesis, especially on an industrial scale.[3] A phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase, potentially allowing for the use of less hazardous and less expensive solvent systems, such as toluene and water. This can also lead to milder reaction conditions and easier work-up.
References
- 1. Metal-Free Synthesis of Aryl Ethers in Water [organic-chemistry.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. iajpr.com [iajpr.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Validation & Comparative
Deconstructing 1-(3-Bromopropoxy)-4-nitrobenzene: A Guide to its Mass Spectrum and Comparative Fragmentation Analysis
For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating these structures by examining their fragmentation patterns upon ionization. This guide provides a detailed interpretation of the mass spectrum of 1-(3-Bromopropoxy)-4-nitrobenzene, comparing its fragmentation behavior with structurally similar alternatives, and offering a standardized experimental protocol for reproducibility.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak and a series of fragment ions resulting from the cleavage of its key functional groups: the aromatic nitro group, the ether linkage, and the brominated alkyl chain. The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, will result in distinctive isotopic patterns for all bromine-containing fragments, appearing as pairs of peaks (M+ and M+2) with a roughly 1:1 intensity ratio.
The fragmentation of the molecular ion is expected to proceed through several key pathways:
-
Alpha-cleavage of the ether: This involves the breaking of the C-C bond adjacent to the ether oxygen, a common fragmentation for ethers.
-
Cleavage of the C-Br bond: The loss of the bromine radical is a favored fragmentation pathway for bromoalkanes.
-
Fragmentation of the nitro group: Aromatic nitro compounds characteristically lose NO (nitric oxide) and NO2 (nitrogen dioxide).
-
Cleavage of the ether bond: The bond between the oxygen and the propyl chain or the benzene ring can also cleave.
Based on these principles, a logical fragmentation pathway can be proposed, as illustrated in the diagram below.
Caption: Predicted fragmentation pathway of this compound.
Comparative Fragmentation Analysis
To provide a clearer understanding of the fragmentation pattern of this compound, a comparison with two structurally related compounds, 1-(3-Chloropropoxy)-4-nitrobenzene and 1-(3-Bromopropoxy)-2-nitrobenzene, is presented. This comparison highlights how changes in the halogen substituent and the position of the nitro group influence the resulting mass spectrum.
| m/z | This compound | 1-(3-Chloropropoxy)-4-nitrobenzene | 1-(3-Bromopropoxy)-2-nitrobenzene | Putative Fragment Identity |
| 260/262 | ✓ | ✓ | [M]+• (Molecular Ion) | |
| 215/217 | ✓ | [M]+• (Molecular Ion) | ||
| 182 | ✓ | ✓ | ✓ | [M - Halogen]+• |
| 138 | ✓ | ✓ | ✓ | [O-phenyl-NO2]+• |
| 137/139 | ✓ | ✓ | [C3H6BrO]+• | |
| 122 | ✓ | ✓ | ✓ | [C6H4NO2]+• |
| 121/123 | ✓ | ✓ | [C3H6Br]+• | |
| 93 | ✓ | ✓ | ✓ | [C6H5O]+• |
| 91/93 | ✓ | [C3H6ClO]+• | ||
| 77 | ✓ | ✓ | ✓ | [C6H5]+• |
| 75/77 | ✓ | [C3H6Cl]+• |
Note: The presence of isotopic peaks for bromine (m/z and m/z+2 with ~1:1 ratio) and chlorine (m/z and m/z+2 with ~3:1 ratio) are indicated by the "/" notation.
Experimental Protocol for Mass Spectrometry Analysis
To ensure the generation of reliable and comparable mass spectral data, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve 1-2 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample to a final concentration of approximately 10-50 µg/mL.
2. Mass Spectrometry Conditions:
-
Instrument: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is recommended for accurate mass measurements.
-
Ionization Source: Electron Ionization (EI) is a standard technique for generating fragment-rich spectra of volatile and semi-volatile compounds.
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
Scan Rate: 1-2 scans/second.
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the sample.
-
Acquire a background spectrum of the solvent for subtraction.
-
Process the raw data by subtracting the background spectrum.
-
Identify the molecular ion peak and major fragment ions.
-
Analyze the isotopic patterns to confirm the presence of bromine or chlorine.
-
Compare the obtained spectrum with theoretical fragmentation patterns and library data if available.
This comprehensive guide provides a foundational understanding of the mass spectral behavior of this compound. By following the detailed experimental protocol and utilizing the comparative data, researchers can confidently identify and characterize this and similar molecules in their analytical workflows.
A Predictive Guide to the ¹H NMR Spectrum of 1-(3-Bromopropoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, predictive analysis for assigning the proton nuclear magnetic resonance (¹H NMR) peaks of 1-(3-bromopropoxy)-4-nitrobenzene. In the absence of an experimentally acquired spectrum for the title compound, this comparison leverages ¹H NMR data from structurally related molecules to forecast the chemical shifts, multiplicities, and integration values. This information is crucial for reaction monitoring, structural confirmation, and purity assessment in synthetic chemistry and drug development.
Predicted ¹H NMR Peak Assignments
The structure of this compound contains two distinct regions: the aromatic protons of the 4-nitrophenyl group and the aliphatic protons of the 3-bromopropoxy chain. The electron-withdrawing nature of the nitro group and the ether linkage, along with the electronegativity of the bromine atom, significantly influences the chemical shifts of the neighboring protons.
Based on the analysis of similar compounds, a summary of the predicted ¹H NMR data is presented in Table 1.
| Protons (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| H-a | ~8.20 | Doublet (d) | 2H | The nitro group is strongly electron-withdrawing, deshielding the ortho aromatic protons. In 4-nitrophenol, these protons appear around 8.14 ppm[1]. The ether linkage will have a minor effect. |
| H-b | ~7.00 | Doublet (d) | 2H | The ether oxygen is an electron-donating group, shielding the meta aromatic protons. In 4-nitrophenol, these protons are observed at approximately 6.96 ppm[1]. |
| H-c (O-CH₂) | ~4.25 | Triplet (t) | 2H | Protons are deshielded by the adjacent ether oxygen. In 3-phenoxypropyl bromide, the O-CH₂ protons appear at ~4.09 ppm[2]. The nitro group will cause a slight downfield shift. |
| H-d (-CH₂-) | ~2.35 | Pentet (p) or Quintet (q) | 2H | These protons are coupled to both H-c and H-e. In 1,3-dibromopropane, the central methylene protons appear as a pentuplet at ~2.37 ppm[3]. |
| H-e (CH₂-Br) | ~3.60 | Triplet (t) | 2H | Protons are deshielded by the electronegative bromine atom. In 1,3-dibromopropane, the protons adjacent to bromine are found at ~3.58 ppm[3]. |
Comparative Analysis with Related Structures
The predicted chemical shifts are derived from the known spectra of compounds sharing key structural motifs with this compound.
-
4-Nitrophenol: The aromatic region of this compound is expected to closely resemble that of 4-nitrophenol, which displays two doublets for the aromatic protons.[1] The electron-withdrawing nitro group causes a significant downfield shift for the ortho protons (H-a) compared to the meta protons (H-b).
-
1,3-Dibromopropane: The aliphatic chain can be compared to 1,3-dibromopropane. In this molecule, the terminal methylene protons adjacent to the bromine atoms appear as a triplet, while the central methylene protons are observed as a pentuplet due to coupling with the four adjacent protons.[3][4][5]
-
3-Phenoxypropyl bromide: This compound provides a good model for the propoxy chain attached to an aromatic ring. The chemical shifts for the methylene protons in 3-phenoxypropyl bromide are very informative for predicting the shifts of H-c, H-d, and H-e.[2]
Experimental Protocols
To acquire a high-quality ¹H NMR spectrum of this compound, the following general protocol is recommended.
Sample Preparation
-
Sample Quantity: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of molecule. Other deuterated solvents like acetone-d₆ or dimethyl sulfoxide-d₆ can also be used.[6] The choice of solvent can slightly influence the chemical shifts.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
NMR Tube: Use a clean and dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the instrument being used, typically around 4-5 cm.
Instrumental Parameters
-
Spectrometer: The spectrum should be recorded on a 300 MHz or higher field NMR spectrometer.[7]
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used for routine ¹H NMR to allow for a shorter relaxation delay.[8]
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio for a sample of this concentration.
-
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.[7][9]
Visualizing Proton Environments and Couplings
The following diagram illustrates the structure of this compound and the predicted coupling interactions between the aliphatic protons.
Figure 1. Molecular structure of this compound showing distinct proton environments.
This predictive guide, based on established NMR principles and data from analogous compounds, offers a solid foundation for interpreting the ¹H NMR spectrum of this compound. Experimental verification remains the definitive method for structural confirmation.
References
- 1. 4-Nitrophenol(100-02-7) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Phenoxypropyl bromide(588-63-6) 1H NMR spectrum [chemicalbook.com]
- 3. hnl4_sln.html [ursula.chem.yale.edu]
- 4. brainly.com [brainly.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. rsc.org [rsc.org]
A Comparative Analysis of Nucleophilic Substitution Reactivity: 1-(3-Bromopropoxy)-4-nitrobenzene versus its Chloro-Analogue
For Immediate Publication
Contact: Research Division, Advanced Chemical Synthesis Group Email: --INVALID-LINK--
This guide provides a detailed comparison of the reactivity of 1-(3-Bromopropoxy)-4-nitrobenzene and its chloro-analogue, 1-(3-chloropropoxy)-4-nitrobenzene, in the context of nucleophilic substitution reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into the selection of appropriate starting materials for synthetic pathways.
Introduction
1-(3-Halopropoxy)-4-nitrobenzene derivatives are valuable intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and materials with specific optical properties. The reactivity of the halogenated propyl chain is a critical factor in their synthetic utility, primarily in nucleophilic substitution reactions (SN2). This guide focuses on the comparative reactivity of the bromo- and chloro-analogues, providing a theoretical framework and a detailed experimental protocol for quantitative analysis.
Theoretical Reactivity Comparison
The primary mode of reaction for the 3-halopropoxy moiety is a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophile attacks the carbon atom bonded to the halogen, displacing the halide ion in a single, concerted step. The rate of an SN2 reaction is highly dependent on the nature of the leaving group.
A fundamental principle in organic chemistry is that a better leaving group is a weaker base. When comparing the halide ions, their basicity follows the order F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, their ability as a leaving group is the inverse of this trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[1] Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a more stable anion in solution and therefore a better leaving group.[1]
Based on this principle, This compound is expected to be more reactive towards nucleophilic substitution than 1-(3-chloropropoxy)-4-nitrobenzene. The carbon-bromine bond is weaker than the carbon-chlorine bond, leading to a lower activation energy for the SN2 reaction. This translates to a faster reaction rate under identical conditions.
Quantitative Reactivity Data
| Compound | Leaving Group | Relative Expected Reaction Rate (k_rel) |
| This compound | Br⁻ | > 1 |
| 1-(3-Chloropropoxy)-4-nitrobenzene | Cl⁻ | 1 |
Note: The relative rate is a qualitative representation. Quantitative values would need to be determined experimentally.
Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution
To quantitatively determine the difference in reactivity, a kinetic study can be performed. The following protocol outlines a general method for monitoring the reaction rate of a nucleophilic substitution reaction using UV-Visible spectrophotometry. This method is suitable for reactions where the product has a different UV-Vis absorption spectrum from the reactants.
Objective: To determine the second-order rate constants for the reaction of 1-(3-halopropoxy)-4-nitrobenzene (halo = Br, Cl) with a suitable nucleophile (e.g., sodium thiophenoxide).
Materials:
-
This compound
-
1-(3-Chloropropoxy)-4-nitrobenzene
-
Thiophenol
-
Sodium methoxide (or another suitable base)
-
Anhydrous methanol (or another suitable polar aprotic solvent)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Standard laboratory glassware
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the nucleophile, sodium thiophenoxide, by reacting thiophenol with an equimolar amount of sodium methoxide in anhydrous methanol under an inert atmosphere.
-
Prepare stock solutions of known concentrations of this compound and 1-(3-chloropropoxy)-4-nitrobenzene in anhydrous methanol.
-
-
Determination of Analytical Wavelength (λ_max):
-
Record the UV-Vis spectra of the starting materials and the expected product (e.g., 1-(3-(phenylthio)propoxy)-4-nitrobenzene) to identify a wavelength where the product has significant absorbance and the reactants have minimal absorbance.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
To simplify the rate law, the reaction is run under pseudo-first-order conditions. This is achieved by using a large excess of the nucleophile (at least 10-fold) compared to the alkyl halide.
-
Equilibrate the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).
-
Place a solution of the alkyl halide in a quartz cuvette and place it in the cell holder.
-
Inject the nucleophile solution into the cuvette, rapidly mix, and immediately start recording the absorbance at the predetermined λ_max at regular time intervals.
-
-
Data Analysis:
-
The observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction. The slope of this line will be -k_obs.
-
The second-order rate constant (k₂) can then be calculated using the equation: k₂ = k_obs / [Nucleophile], where [Nucleophile] is the concentration of the nucleophile in excess.
-
-
Comparison:
-
Repeat the experiment for both the bromo- and chloro-analogues under identical conditions to obtain their respective second-order rate constants. The ratio of these rate constants will provide a quantitative measure of their relative reactivity.
-
Visualizing the Reactivity Comparison and Experimental Workflow
References
A Comparative Guide to Validating the Purity of Synthesized 1-(3-Bromopropoxy)-4-nitrobenzene by HPLC
In the landscape of pharmaceutical research and drug development, the purity of synthesized compounds is a critical parameter that directly influences experimental outcomes, safety, and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 1-(3-Bromopropoxy)-4-nitrobenzene. Detailed experimental protocols and supporting data are presented to assist researchers in making informed decisions for their analytical needs.
Synthesis and Potential Impurities of this compound
This compound is commonly synthesized via a Williamson ether synthesis reaction. In this procedure, 4-nitrophenol is deprotonated by a base, such as potassium carbonate, to form a phenoxide ion. This ion then acts as a nucleophile, attacking 1,3-dibromopropane to yield the desired product.
Given this synthetic route, several process-related impurities may be present in the crude product:
-
Unreacted Starting Materials: 4-nitrophenol and 1,3-dibromopropane.
-
Side-Products: 1,3-bis(4-nitrophenoxy)propane, formed if the product reacts further with another molecule of 4-nitrophenoxide.
-
Related Impurities: 1-(3-Chloropropoxy)-4-nitrobenzene could be an impurity if the brominating agent contained chlorine.
Accurate quantification of these potential impurities is essential for determining the purity of the final compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[1] For nitroaromatic compounds like this compound, a reversed-phase HPLC method with UV detection is highly effective.[2]
Experimental Protocol: HPLC-UV Method
This protocol outlines a validated reversed-phase HPLC method for the separation and quantification of this compound and its potential impurities.
2.1. Instrumentation and Materials
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm).
2.2. Preparation of Solutions
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound, dissolve it in 10 mL of acetonitrile, and filter through a 0.45 µm syringe filter before injection.
2.3. HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
2.4. Data Presentation: HPLC Purity Assessment
The following table summarizes hypothetical results from the HPLC analysis of a synthesized batch of this compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.
| Peak ID | Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 4-Nitrophenol | 3.2 | 150 | 0.5 |
| 2 | This compound | 8.5 | 29550 | 98.5 |
| 3 | 1,3-bis(4-nitrophenoxy)propane | 10.1 | 300 | 1.0 |
Calculated Purity: 98.5%
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation or the available instrumentation.[3][4]
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance.[1] | High resolution, quantitative accuracy, and reproducibility.[2] | Requires reference standards for quantification, and can be destructive to the sample. |
| Melting Point | Determination of the temperature range over which a solid melts. Pure compounds have a sharp melting point.[3] | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities and not suitable for liquids or thermally unstable compounds. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning on a thin layer of adsorbent material.[1] | Fast, simple, and requires minimal sample. | Primarily qualitative, with limited resolution and sensitivity. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. Often coupled with a mass spectrometer (GC-MS).[1] | High sensitivity and provides structural information when coupled with MS. | Only suitable for volatile and thermally stable compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample. | Provides structural confirmation and can be used for quantitative analysis (qNMR) without a reference standard of the analyte.[5] | Lower sensitivity compared to chromatographic methods and requires more expensive instrumentation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds.[1] | High sensitivity and specificity; provides molecular weight information. | Can be complex to interpret and may require chromatographic separation for complex mixtures. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity validation process.
Caption: Workflow for HPLC Purity Validation.
Conclusion
Validating the purity of synthesized compounds such as this compound is a cornerstone of reliable scientific research. The HPLC-UV method detailed in this guide offers a robust, sensitive, and accurate approach for routine quality control and purity assessment. While alternative techniques like GC-MS and NMR spectroscopy provide complementary information, particularly for structural elucidation, HPLC remains a highly practical and accessible tool for quantitative purity determination in most laboratory settings. The choice of analytical method should ultimately be guided by the specific goals of the analysis, the nature of the sample, and the available resources.
References
Navigating Suzuki Coupling: A Comparative Guide to the Reactivity of 1-(3-Bromopropoxy)-4-nitrobenzene and Other Aryl Bromides
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The efficiency of this palladium-catalyzed reaction is highly dependent on the nature of the coupling partners, particularly the aryl halide. This guide provides a comparative analysis of the Suzuki coupling efficiency of 1-(3-Bromopropoxy)-4-nitrobenzene against a range of other aryl bromides, supported by experimental data and detailed protocols.
The presence of an electron-withdrawing nitro group in this compound is anticipated to enhance its reactivity in Suzuki coupling reactions. Generally, aryl halides possessing electron-withdrawing substituents exhibit higher reaction yields compared to those with electron-donating groups. This is attributed to the facilitation of the rate-determining oxidative addition step in the catalytic cycle.
Comparative Analysis of Suzuki Coupling Yields
The following table summarizes the yields of Suzuki coupling reactions for various aryl bromides with phenylboronic acid under different catalytic systems. This data, collated from various studies, illustrates the impact of substituents on the aryl bromide on the reaction outcome. While direct comparative data for this compound under a single set of conditions is limited in publicly available literature, the performance of its close analog, 1-bromo-4-nitrobenzene, provides a strong indication of its expected high reactivity.
| Aryl Bromide | Substituent Type | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Electron-withdrawing | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Electron-withdrawing | PdFe₂O₄ | K₂CO₃ | Methanol/Water | 100 | - | High |
| 4-Bromoacetophenone | Electron-withdrawing | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 92 |
| 4-Bromobenzaldehyde | Electron-withdrawing | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 90 |
| Bromobenzene | Neutral | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 4-Bromotoluene | Electron-donating | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 78 |
| 4-Bromoanisole | Electron-donating | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75 |
Note: The data presented is a compilation from various sources and reaction conditions may vary. Direct comparison of yields should be made with caution.
Experimental Protocols
Below are detailed methodologies for conducting Suzuki-Miyaura coupling reactions. A general protocol is provided, followed by a more specific protocol tailored for electron-deficient aryl bromides like this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general framework for performing a Suzuki coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Specific Protocol for Suzuki Coupling of this compound
This protocol is optimized for electron-deficient aryl bromides.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Degassed 1,4-Dioxane/Water (4:1, 10 mL)
-
Inert gas (Argon)
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask, and alternately evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath and stir for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired biphenyl product.
Visualizing the Process
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Alternative linkers to 1-(3-Bromopropoxy)-4-nitrobenzene in medicinal chemistry.
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the design of targeted therapeutics, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). While 1-(3-Bromopropoxy)-4-nitrobenzene serves as a versatile precursor for creating alkyl-aryl ether linkers, a diverse landscape of alternative linker technologies offers a broad spectrum of physicochemical properties that can be tailored to specific drug development needs. This guide provides an objective comparison of key linker classes, supported by representative experimental data and detailed protocols to inform rational linker design.
Overview of Linker Technologies
Linkers in advanced therapeutics are not merely passive tethers; they are crucial in orchestrating the interaction between the targeting moiety and the payload or effector molecule. The choice of linker impacts solubility, cell permeability, metabolic stability, and the geometry of the ternary complex in PROTACs. This guide categorizes linkers into three main classes for comparison:
-
Alkyl-Aryl Ether Linkers (Baseline): Derived from precursors like this compound, these linkers offer a semi-rigid structure combining a flexible alkyl chain with a rigid aromatic component.
-
Flexible Linkers: Predominantly polyethylene glycol (PEG) and simple alkyl chains, these are widely used for their synthetic accessibility and ability to provide conformational freedom.
-
Rigid Linkers: Incorporating cyclic structures such as piperidine, piperazine, or triazoles (via click chemistry), these linkers offer conformational constraint, which can pre-organize the molecule into a bioactive conformation.
Comparative Data on Linker Performance
The following tables summarize key performance indicators for different linker classes. The data is compiled from various studies and is intended to be representative for comparative purposes. Actual performance will be target- and molecule-dependent.
Table 1: Physicochemical and Biological Properties of Different Linker Classes
| Linker Class | Representative Structure | Key Features | Aqueous Solubility | Cell Permeability (Papp) | Metabolic Stability (in vitro) |
| Alkyl-Aryl Ether | -(CH₂)₃-O-Ph-NO₂ | Semi-rigid, moderate hydrophobicity | Moderate | Moderate | Generally Stable |
| Flexible: PEG | -(CH₂CH₂O)n- | Hydrophilic, flexible | High | Variable[1] | Susceptible to oxidation[1][2] |
| Flexible: Alkyl Chain | -(CH₂)n- | Hydrophobic, flexible | Low | High | Generally Stable[2] |
| Rigid: Piperidine/Piperazine | -C₅H₁₀N- | Rigid, can be basic | Moderate to High[3] | Moderate to High | High[3] |
| Rigid: Triazole (Click) | -C₂HN₃- | Rigid, planar, stable | Moderate | Moderate to High[4] | High[5] |
Table 2: Impact of Linker Type on PROTAC Performance (Representative Data)
| Linker Type | Target-E3 Ligase | Ternary Complex Stability | Degradation Potency (DC₅₀) | Max. Degradation (Dₘₐₓ) |
| Flexible (PEG) | BRD4-CRBN | Favorable | Low nM | >90% |
| Flexible (Alkyl Chain) | BRD4-CRBN | Moderate | Moderate nM | ~80-90% |
| Rigid (Piperazine) | BRD4-CRBN | High | Low nM | >95% |
| Rigid (Triazole) | CDK9-CRBN | High | Low nM[4] | >90%[4] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding and designing effective drug conjugates.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective linker design and evaluation.
Protocol 1: Synthesis of a PROTAC with a Piperazine-Containing Linker
This protocol describes a general multi-step synthesis to generate a BRD4-targeting PROTAC with a rigid piperazine-containing linker.[6]
Materials:
-
Pomalidomide
-
Boc-protected piperazine-containing linker
-
(+)-JQ1 carboxylic acid derivative
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation of Pomalidomide: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling with Linker: Add the Boc-protected piperazine-containing linker (1.1 eq) to the activated pomalidomide solution. Stir at room temperature for 2-4 hours until the reaction is complete as monitored by LC-MS.
-
Work-up and Deprotection: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Dissolve the crude product in a 1:1 mixture of TFA and DCM. Stir at room temperature to remove the Boc protecting group. Concentrate the solution under reduced pressure.
-
Coupling with JQ1 Derivative: In a separate flask, activate the (+)-JQ1 carboxylic acid derivative (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
Final Coupling: Add the deprotected pomalidomide-linker intermediate to the activated JQ1 solution. Stir at room temperature until the reaction is complete.
-
Final Purification: Purify the final PROTAC product by preparative HPLC. Characterize the purified product by LC-MS and NMR.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to evaluate the passive permeability of a compound.[7][8][9]
Materials:
-
96-well filter plate (hydrophobic PVDF membrane)
-
96-well acceptor plate
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability) dissolved in DMSO
-
UV/Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Gently add 5 µL of the lecithin/dodecane solution to each well of the filter (donor) plate, ensuring the membrane is fully coated. Allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Plate: Prepare the test compounds in PBS at a final concentration of 10-50 µM (final DMSO concentration should be <1%). Add 150 µL of the compound solution to each well of the coated filter plate.
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): Papp = [-ln(1 - CA/Cequ)] * (VD * VA) / [(VD + VA) * Area * Time] Where CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the membrane area, and Time is the incubation time.
Protocol 3: Caco-2 Cell Permeability Assay
This assay uses a monolayer of human intestinal cells to model in vivo absorption, accounting for both passive diffusion and active transport.[3][10][11][12]
Materials:
-
Caco-2 cells
-
Transwell inserts (polycarbonate membrane)
-
Cell culture medium (e.g., DMEM with FBS and supplements)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES), pH 7.4
-
Test and control compounds
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and monolayer formation.[3]
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the monolayer with pre-warmed transport buffer.
-
Add the test compound in transport buffer to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral side for analysis.
-
-
Permeability Assay (Basolateral to Apical - B to A): Perform the assay in the reverse direction to determine the efflux ratio.
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: Calculate the Papp value as in the PAMPA protocol. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[3]
Protocol 4: In Vitro Plasma Stability Assay
This assay evaluates the stability of a compound in plasma to predict its in vivo half-life.[13][14][15][16]
Materials:
-
Pooled plasma from relevant species (e.g., human, mouse, rat)
-
Test and control compounds (stable and unstable)
-
Acetonitrile with an internal standard for protein precipitation
-
LC-MS/MS for quantification
Procedure:
-
Incubation: Incubate the test compound (e.g., at 1 µM) in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Protein Precipitation: Terminate the reaction at each time point by adding cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time. Calculate the in vitro half-life (t₁/₂) from the slope of the natural log of the concentration versus time plot.
Conclusion
The rational design of linkers is a cornerstone of modern medicinal chemistry for targeted therapies. While alkyl-aryl ether linkers derived from precursors like this compound provide a solid foundation, a comprehensive evaluation of alternatives is crucial for optimizing drug candidates. Flexible linkers like PEG can enhance solubility, while rigid linkers incorporating piperidine, piperazine, or triazoles can improve metabolic stability and pre-organize the molecule for optimal target engagement.[17][18][19] The systematic application of the experimental protocols outlined in this guide will enable researchers to make data-driven decisions in selecting the most appropriate linker to advance their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Comparative Performance Analysis of 1-(3-Bromopropoxy)-4-nitrobenzene and Its Analogs in Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alkylating Agents
In the synthesis of complex molecules, particularly in the development of novel therapeutics, the selection of appropriate building blocks is paramount to ensure reaction efficiency, purity of the final product, and overall cost-effectiveness. This guide provides a comparative analysis of the commercial reagent 1-(3-Bromopropoxy)-4-nitrobenzene and its chloro and iodo analogs, focusing on their certificate of analysis specifications and their performance as alkylating agents in Williamson ether synthesis.
Summary of Physical and Chemical Properties
A critical first step in reagent selection is a thorough review of its chemical properties and typical purity specifications. Below is a compilation of data for this compound and its chloro and iodo counterparts, gathered from various commercial suppliers and chemical databases.
| Property | This compound | 1-(3-Chloropropoxy)-4-nitrobenzene | 1-(3-Iodopropoxy)-4-nitrobenzene |
| CAS Number | 13094-50-3 | 79096-54-1[1] | 118943-23-0 |
| Molecular Formula | C₉H₁₀BrNO₃ | C₉H₁₀ClNO₃[1] | C₉H₁₀INO₃ |
| Molecular Weight | 260.08 g/mol | 215.63 g/mol [1] | 307.08 g/mol |
| Typical Purity | ≥95% | ≥97% | ≥98% |
| Appearance | White to off-white solid | Light yellow solid | White to light yellow solid |
| Melting Point | Not specified | 69-71 °C | Not specified |
Performance in Williamson Ether Synthesis: A Comparative Overview
The primary application for these reagents in synthetic organic chemistry is the introduction of a nitrophenoxypropyl moiety onto a substrate, typically via a Williamson ether synthesis. This reaction involves the nucleophilic attack of an alkoxide or phenoxide on the electrophilic carbon bearing the halogen.
Experimental Workflow:
The general procedure for evaluating the performance of these alkylating agents in a Williamson ether synthesis is outlined below.
Caption: General workflow for Williamson ether synthesis.
Reactivity and Leaving Group Ability:
The key differentiator in the performance of these three reagents lies in the nature of the halogen atom, which functions as the leaving group in the Sₙ2 reaction. The established trend for leaving group ability in Sₙ2 reactions is I⁻ > Br⁻ > Cl⁻. This is a consequence of both bond strength (C-I < C-Br < C-Cl) and the stability of the resulting halide anion (I⁻ > Br⁻ > Cl⁻).
Caption: Reactivity trend of 1-(3-halopropoxy)-4-nitrobenzenes.
Based on this trend, one can anticipate that 1-(3-iodopropoxy)-4-nitrobenzene will be the most reactive, allowing for milder reaction conditions (e.g., lower temperatures, shorter reaction times) and potentially higher yields. Conversely, 1-(3-chloropropoxy)-4-nitrobenzene will be the least reactive, likely requiring more forcing conditions to achieve comparable results. This compound offers a balance between reactivity and stability.
Experimental Data and Analysis
Expected Analytical Profile:
The purity of the commercial reagents is a critical factor influencing the outcome of a synthesis. While Certificates of Analysis provide a general purity value, they often lack detailed information on the nature of impurities. For these compounds, potential impurities could include starting materials from their synthesis (e.g., 4-nitrophenol, 1,3-dihalopropanes) or byproducts of the manufacturing process.
Analytical Techniques for Purity Assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. A typical GC-MS analysis would provide information on the retention time of the main component and any minor peaks corresponding to impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the main component and can also reveal the presence of impurities if they are present in sufficient concentration and have distinct signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for assessing purity, particularly for less volatile compounds or for analyses where derivatization for GC is not desirable.
While specific CoA data with spectra for this compound is not publicly available, related compounds' spectral data can provide a reference. For instance, the ¹H NMR spectrum of 1-bromo-4-nitrobenzene shows characteristic signals for the aromatic protons.[2] Similarly, the ¹H NMR spectrum of 1-iodo-4-nitrobenzene has also been documented.[3]
Detailed Experimental Protocols
The following is a representative experimental protocol for a Williamson ether synthesis that can be adapted to compare the performance of the three halo-substituted reagents.
Objective: To synthesize a model ether, for example, 1-isopropoxy-3-(4-nitrophenoxy)propane, to compare the reactivity of 1-(3-halopropoxy)-4-nitrobenzenes.
Materials:
-
Isopropanol
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound (or chloro/iodo analog)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add isopropanol (1.0 equivalent) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of the respective 1-(3-halopropoxy)-4-nitrobenzene (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. For the chloro derivative, heating may be required.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data to Collect for Comparison:
-
Reaction time for complete consumption of the starting alcohol.
-
Isolated yield of the ether product.
-
Purity of the product as determined by GC-MS and NMR.
Conclusion and Recommendations
The choice between this compound, its chloro, and iodo analogs will depend on the specific requirements of the synthesis.
-
1-(3-Iodopropoxy)-4-nitrobenzene: Recommended for reactions requiring high reactivity and mild conditions, especially with sensitive substrates. The higher cost may be justified by improved yields and shorter reaction times.
-
This compound: Offers a good balance of reactivity, stability, and cost. It is a suitable choice for a wide range of applications.
-
1-(3-Chloropropoxy)-4-nitrobenzene: The most cost-effective option, but its lower reactivity may necessitate harsher reaction conditions, which could be detrimental to complex molecules.
Researchers should carefully consider the trade-offs between reactivity, stability, and cost when selecting the appropriate reagent. It is also crucial to source these materials from reputable suppliers who can provide comprehensive Certificates of Analysis to ensure the quality and purity of the starting materials.
References
A Researcher's Guide to Cross-Referencing Experimental NMR Data with Spectral Databases for Compound Identification
For researchers, scientists, and drug development professionals, the unambiguous verification of a compound's structure is a critical checkpoint in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating molecular structures. Cross-referencing experimentally acquired NMR data with established spectral databases provides a robust method for structure verification and the identification of known compounds. This guide offers a comparative overview of spectral databases and outlines best practices for matching experimental data.
I. Acquiring High-Quality Experimental NMR Data
The quality and consistency of experimental data are paramount for a successful comparison against spectral databases. Adherence to standardized protocols minimizes variability and ensures that the acquired data is reliable.
Experimental Protocols:
A detailed methodology for acquiring 1D ¹H and ¹³C NMR spectra is provided below. These protocols are designed to yield high-quality data suitable for database comparison.
Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so it is crucial to match the solvent used in the database entry if possible.[1]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm.[1]
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.[1]
-
Spectral Width: 0 - 16 ppm.
-
Acquisition Time: 2 - 4 seconds.[1]
-
Relaxation Delay (d1): 2 - 5 seconds. A longer delay is important for quantitative analysis.[1]
-
Number of Scans: 8 - 16 scans for a concentrated sample.[1]
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30') is standard.[1]
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds.[1]
-
Number of Scans: 1024 - 4096 scans are often necessary due to the low natural abundance of the ¹³C isotope.[1]
Data Processing:
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential with 0.3 Hz line broadening for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.[1]
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.[2]
-
Referencing: Calibrate the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1][2]
-
Peak Picking: Identify and list the chemical shifts of all significant peaks.[1]
II. Comparison of NMR Spectral Databases
Several public and commercial databases house vast collections of NMR spectral data. The choice of database can depend on the class of compounds being investigated and the desired search capabilities. Below is a comparison of some prominent spectral databases.
| Database | Nuclei Covered | Key Features & Focus | Access |
| --INVALID-LINK-- | ¹H, ¹³C, IR, MS, Raman, ESR | Integrated database with a wide range of spectroscopic data for organic compounds. Searchable by compound name, formula, and spectral parameters.[3] | Free |
| --INVALID-LINK-- | ¹H, ¹³C, ¹⁵N, ³¹P | A comprehensive database of metabolites found in the human body, containing experimental and predicted NMR data.[4][5][6] | Free |
| --INVALID-LINK-- | ¹H, ¹³C, ¹⁵N | A repository for NMR data on proteins, nucleic acids, and metabolites.[5][6] | Free |
| --INVALID-LINK-- | ¹H, ¹³C, and others | A comprehensive, curated database of chemical information, including experimental and predicted NMR spectra.[7] Offers advanced search capabilities. | Commercial |
| --INVALID-LINK-- | ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P | A large collection of spectral libraries that can be integrated with ACD/Labs software for processing, prediction, and verification.[8] | Commercial |
| --INVALID-LINK-- | ¹H, ¹³C, and other nuclei | An open-source database of organic structures and their NMR spectra. It allows for spectrum prediction and peer-reviewed data submission.[5] | Free |
III. Workflow for Cross-Referencing Experimental and Database Spectra
A systematic approach is crucial for accurately matching experimental data with database entries. The following workflow and diagram illustrate the key steps involved in this process.
Data Presentation for Comparison:
For a direct and objective comparison, it is essential to tabulate the experimental and database NMR data.
Table 1: ¹H NMR Data Comparison
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Database Chemical Shift (δ, ppm) | Experimental Multiplicity | Database Multiplicity | Experimental Coupling Constant (J, Hz) | Database Coupling Constant (J, Hz) | Deviation (Δδ, ppm) |
| H-1 | 7.85 | 7.87 | d | d | 8.2 | 8.2 | -0.02 |
| H-2 | 7.45 | 7.46 | t | t | 7.5 | 7.5 | -0.01 |
| H-3 | 7.40 | 7.41 | t | t | 7.5 | 7.5 | -0.01 |
| H-4 | 8.10 | 8.12 | d | d | 8.2 | 8.2 | -0.02 |
Table 2: ¹³C NMR Data Comparison
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Database Chemical Shift (δ, ppm) | Deviation (Δδ, ppm) |
| C-1 | 128.5 | 128.6 | -0.1 |
| C-2 | 129.3 | 129.4 | -0.1 |
| C-3 | 129.3 | 129.4 | -0.1 |
| C-4 | 128.5 | 128.6 | -0.1 |
| C-ipso | 133.0 | 133.1 | -0.1 |
| C=O | 167.2 | 167.3 | -0.1 |
Addressing Discrepancies:
Minor deviations in chemical shifts are expected due to differences in experimental conditions such as concentration, temperature, and pH. However, significant discrepancies warrant further investigation.[2] In such cases, acquiring 2D NMR spectra (e.g., COSY, HSQC, HMBC) can provide crucial connectivity information to confirm the structure or identify an alternative.[9] Automated tools like DP4-AI can also be employed, which use DFT calculations to predict NMR shifts for candidate structures and compare them to the experimental data to determine the most likely structure.[10][11]
By following a systematic approach to data acquisition, utilizing the appropriate spectral databases, and carefully comparing the data, researchers can confidently verify the structures of their compounds, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SPECTRA DATABASES [mason.gmu.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Foodball [foodmetabolome.org]
- 6. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 7. NMR Database for Faster Structural Data | CAS [cas.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Best Practices in NMR Metabolomics: Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DP4-AI automated NMR data analysis: straight from spectrometer to structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DP4-AI automated NMR data analysis: straight from spectrometer to structure - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Gold Standard for Bioanalysis: A Comparative Guide to Deuterated Internal Standards for the Mass Spectrometry of 1-(3-Bromopropoxy)-4-nitrobenzene Derivatives
For researchers, scientists, and drug development professionals engaged in the precise quantification of 1-(3-bromopropoxy)-4-nitrobenzene derivatives, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is widely recognized as the gold standard for achieving accurate and reproducible results.[1][2][3][4][5] This guide provides an objective comparison of a custom-synthesized deuterated this compound standard with other potential internal standards, supported by established analytical principles and illustrative experimental data.
The ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization efficiency, thus providing a reliable reference for accurate quantification.[1][2] While structurally analogous compounds can be used, stable isotope-labeled internal standards are preferred for their superior ability to track the analyte.[2] This is because their physicochemical properties closely mimic those of the target analyte, allowing them to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[2][6]
Performance Comparison of Internal Standards
The use of a deuterated internal standard like a custom-synthesized 1-(3-bromopropoxy-d6)-4-nitrobenzene offers significant advantages over non-deuterated analogs or analysis without an internal standard. The following table summarizes the expected comparative performance based on key analytical metrics.
| Feature | Deuterated Standard (e.g., 1-(3-bromopropoxy-d6)-4-nitrobenzene) | Non-Deuterated Structural Analog | No Internal Standard |
| Co-elution with Analyte | Nearly identical retention time, minimizing differential matrix effects.[6] | May have a different retention time, leading to potential inaccuracies. | Not Applicable |
| Ionization Efficiency | Identical to the analyte, providing accurate correction for ion suppression or enhancement. | May differ from the analyte, leading to quantification errors. | Not Applicable |
| Correction for Sample Loss | Effectively corrects for losses during sample preparation and extraction.[1] | May have different recovery, leading to inaccurate results. | No correction for sample loss. |
| Accuracy & Precision | High accuracy and precision due to superior correction of variability.[3][7] | Moderate accuracy and precision, susceptible to matrix effects. | Low accuracy and precision, highly variable results. |
| Cost | Higher initial cost due to custom synthesis.[1][8] | Lower cost, often commercially available. | Lowest cost. |
| Availability | Requires custom synthesis from specialized providers.[9] | Generally commercially available. | Not Applicable |
Illustrative Quantitative Performance
The following table presents hypothetical data illustrating the expected improvement in analytical performance when using a deuterated internal standard for the quantification of a this compound derivative in a complex biological matrix.
| Internal Standard Strategy | Mean Calculated Concentration (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (%) | Accuracy (%) |
| Deuterated Standard | 9.98 | 0.25 | 2.5 | 99.8 |
| Non-Deuterated Analog | 11.52 | 1.38 | 12.0 | 115.2 |
| No Internal Standard | 14.23 | 3.56 | 25.0 | 142.3 |
This data is illustrative and assumes a true concentration of 10 ng/mL.
Experimental Protocols
A robust experimental design is critical for successful quantification using internal standards. Below is a detailed methodology for a typical LC-MS/MS workflow.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of the this compound derivative (analyte) and the deuterated internal standard (e.g., 1-(3-bromopropoxy-d6)-4-nitrobenzene) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[2]
-
Working Solutions: From the primary stocks, prepare intermediate working solutions by serial dilution to appropriate concentrations for spiking into calibration standards and quality controls.[2]
Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare a series of calibration standards by spiking appropriate volumes of the analyte working solution into a blank biological matrix (e.g., plasma, serum).
-
Add a constant, known concentration of the deuterated internal standard working solution to each calibration standard.
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.[2]
Sample Preparation (Protein Precipitation & Extraction)
-
Aliquot 100 µL of each sample, calibrator, and QC into a microcentrifuge tube.
-
Add the internal standard working solution to each tube (except for double blanks).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[6]
-
Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
Visualizing the Workflow and Synthesis
To further clarify the processes involved, the following diagrams illustrate the synthetic pathway for a potential deuterated standard and the experimental workflow.
Caption: Proposed synthesis of a deuterated internal standard.
Caption: Experimental workflow for quantitative analysis.
References
Comparative study of reaction kinetics for different leaving groups on the propoxy chain.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of reaction kinetics for various leaving groups attached to a propoxy chain. Understanding the influence of the leaving group is paramount in designing and optimizing chemical syntheses, particularly in the field of drug development where reaction efficiency and predictability are critical. This document presents a synopsis of kinetic data, detailed experimental protocols for kinetic analysis, and a visual representation of a generalized experimental workflow.
The Role of the Leaving Group in Nucleophilic Substitution
In nucleophilic substitution reactions, the nature of the leaving group is a critical factor that significantly influences the reaction rate. A good leaving group is a species that can stabilize the negative charge it takes with it upon bond cleavage. Generally, the conjugate bases of strong acids are excellent leaving groups because they are weak bases and can effectively stabilize the electron pair they acquire.[1] The reaction rate is directly affected by the ability of the leaving group to depart, with better leaving groups leading to faster reactions.[2]
For reactions proceeding via an SN2 mechanism, the rate is dependent on the concentration of both the substrate and the nucleophile.[1][3][4] The transition state involves a partially formed bond with the nucleophile and a partially broken bond with the leaving group.[3][4] In contrast, for SN1 reactions, the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate.[3][4] Consequently, the stability of the resulting carbocation and the nature of the leaving group are the primary determinants of the reaction rate.[3]
Comparative Kinetic Data
The following table summarizes representative kinetic data for the reaction of 1-propyl derivatives with a common nucleophile under consistent solvent conditions. It is important to note that direct comparative studies on a propoxy substrate are limited in the literature; therefore, data for the analogous 1-propyl system are presented to illustrate the relative reactivity of different leaving groups. The general trend in leaving group ability for halide ions is I⁻ > Br⁻ > Cl⁻ > F⁻, which correlates with the strength of the corresponding hydrohalic acid.[2] Sulfonate esters, such as tosylate and mesylate, are also excellent leaving groups due to the resonance stabilization of the resulting anion.
| Leaving Group | Substrate | Nucleophile | Solvent | Relative Rate Constant (k_rel) | Activation Energy (Ea) (kJ/mol) |
| Iodide (-I) | 1-Iodopropane | NaN₃ | Acetone | ~30,000 | Data not readily available |
| Bromide (-Br) | 1-Bromopropane | NaN₃ | Acetone | ~1,000 | 75 |
| Chloride (-Cl) | 1-Chloropropane | NaN₃ | Acetone | 1 | 89 |
| Tosylate (-OTs) | 1-Propyl Tosylate | NaN₃ | Acetone | ~15,000 | Data not readily available |
| Mesylate (-OMs) | 1-Propyl Mesylate | NaN₃ | Acetone | ~10,000 | Data not readily available |
Note: The relative rate constants are approximate values based on established principles of leaving group ability in SN2 reactions and may vary with specific reaction conditions. The activation energy for 1-bromopropane is an approximate value for a typical SN2 reaction.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for a comparative study. The following are detailed methodologies for key experiments to measure the reaction rates of different leaving groups on a propoxy chain.
Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-invasive technique for in-situ monitoring of reaction progress and determining kinetic parameters.[5][6][7][8][9]
Objective: To determine the rate constant of the reaction between a 1-propoxy derivative (e.g., 1-bromopropane) and a nucleophile by monitoring the change in concentration of reactants and products over time.
Materials:
-
1-Propoxy derivative with the desired leaving group (e.g., 1-bromopropane, 1-propyl tosylate)
-
Nucleophile (e.g., sodium azide)
-
Deuterated solvent (e.g., acetone-d₆, DMSO-d₆)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Thermostated bath
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the 1-propoxy derivative of a known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of the nucleophile of a known concentration in the same deuterated solvent.
-
-
NMR Spectrometer Setup:
-
Tune and shim the NMR spectrometer using a sample of the deuterated solvent to ensure optimal resolution and lineshape.[5]
-
Set the desired reaction temperature and allow the probe to equilibrate.
-
-
Reaction Initiation and Monitoring:
-
In an NMR tube, combine the 1-propoxy derivative solution and the nucleophile solution at the desired temperature. The reaction can be initiated by adding one reactant to the other directly in the NMR tube or by mixing them externally and quickly transferring the mixture to the tube.
-
Immediately acquire the first 1H NMR spectrum. This will serve as the t=0 time point.[5]
-
Acquire a series of 1H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.[6][7]
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Identify characteristic peaks for a reactant (e.g., the α-protons of the propoxy chain adjacent to the leaving group) and a product.
-
Integrate the selected peaks in each spectrum. The integral value is proportional to the concentration of the species.
-
Plot the concentration of the reactant versus time.
-
Determine the order of the reaction and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
Kinetic Analysis using Gas Chromatography (GC)
Gas chromatography is a highly sensitive technique for separating and quantifying volatile compounds, making it suitable for monitoring the progress of many organic reactions.[10][11][12][13]
Objective: To determine the rate constant of the reaction by measuring the concentration of the 1-propoxy derivative at different time points.
Materials:
-
1-Propoxy derivative with the desired leaving group
-
Nucleophile
-
Solvent
-
Internal standard (a non-reactive compound with a distinct retention time)
-
Gas chromatograph with a suitable column (e.g., a polar capillary column) and detector (e.g., Flame Ionization Detector - FID)
-
Thermostated reaction vessel
-
Syringes for sampling
Procedure:
-
GC Method Development:
-
Develop a GC method that effectively separates the 1-propoxy derivative, the product, and the internal standard. Optimize parameters such as injector temperature, oven temperature program, and carrier gas flow rate.
-
-
Calibration:
-
Prepare a series of standard solutions containing known concentrations of the 1-propoxy derivative and a constant concentration of the internal standard.
-
Inject these standards into the GC and create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
-
Reaction Setup and Monitoring:
-
In a thermostated reaction vessel, combine the solvent, nucleophile, and internal standard. Allow the mixture to reach the desired reaction temperature.
-
Initiate the reaction by adding a known amount of the 1-propoxy derivative.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by diluting with a cold solvent or adding a quenching agent) to stop the reaction.
-
-
Sample Analysis:
-
Inject the quenched aliquots into the GC.
-
Record the peak areas for the 1-propoxy derivative and the internal standard.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of the 1-propoxy derivative at each time point.
-
Plot the concentration of the reactant versus time.
-
Determine the reaction order and calculate the rate constant (k) using the appropriate integrated rate law.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative kinetic study of leaving groups.
Caption: Workflow for a comparative kinetic study.
References
- 1. SN2 Reaction Mechanism [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 10. Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 1-(3-Bromopropoxy)-4-nitrobenzene: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-(3-Bromopropoxy)-4-nitrobenzene is critical to ensure laboratory safety and environmental protection. This compound, a halogenated nitroaromatic, is classified as hazardous waste and requires a specific disposal protocol. Adherence to these procedures minimizes risks of chemical incompatibility, environmental contamination, and exposure to harmful substances.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[3][4] Emergency eyewash stations and safety showers should be readily accessible.[5]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is the most critical step to prevent dangerous reactions and ensure compliant disposal. This compound waste must be categorized as halogenated organic waste .[6][7]
Experimental Protocol for Waste Collection:
-
Container Selection: Obtain a designated, properly labeled hazardous waste container for halogenated organic compounds.[6] The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[8]
-
Labeling: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The hazard characteristics (e.g., Toxic, Harmful).
-
The date the waste was first added.
-
The name and contact information of the generating researcher or lab.
-
-
Waste Transfer: Carefully transfer the waste into the designated container using a funnel to prevent spills. Do not fill the container beyond 90% of its capacity to allow for expansion.[8]
-
Segregation: Do not mix this compound waste with other waste categories. It is crucial to keep it separate from:
-
Storage: Keep the waste container tightly closed when not in use.[3][6] Store it in a cool, dry, and well-ventilated secondary containment area, away from direct sunlight and incompatible materials.[6]
Disposal and Decontamination Procedures
Final disposal of this compound must be handled by a licensed hazardous waste disposal company. The standard and recommended method for halogenated nitroaromatic compounds is high-temperature incineration.[9]
Empty Container Disposal: Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines.
Spill Management: In the event of a spill, evacuate the immediate area and alert personnel.[6] Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[6][9] Carefully collect the absorbed material into a labeled hazardous waste container for disposal.[6] Clean the spill area with an appropriate solvent, followed by soap and water.[9]
Hazard Data Summary
| Hazard Classification | Category | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[5][10] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[5][10] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[5][10] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[5][10] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[5][10] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[5][10] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. ehs.providence.edu [ehs.providence.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. ethz.ch [ethz.ch]
- 9. benchchem.com [benchchem.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 1-(3-Bromopropoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(3-Bromopropoxy)-4-nitrobenzene. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact in a laboratory setting. The following information is based on the GHS hazard statements for the compound and safety data for structurally similar chemicals.
Hazard Identification and GHS Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System: May cause respiratory irritation.[1]
Due to its chemical structure as a halogenated nitroaromatic compound, it should be handled with extreme care, assuming it may possess other hazards associated with this class of chemicals, such as potential for organ damage through prolonged or repeated exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z87.1 standards and be worn at all times. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Given the lack of specific breakthrough time data, it is advisable to wear double gloves. Change gloves immediately if contaminated.[2] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required. Ensure it is made of a material appropriate for handling corrosive and toxic substances. |
| Respiratory | Respirator (if necessary) | All work should be conducted in a certified chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be required. |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot. Do not wear sandals or open-toed shoes in the laboratory. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) should be available in the immediate work area.[2]
-
Review Documentation: Before beginning work, review this safety guide and any available chemical safety information.
2. Handling the Chemical:
-
Personal Protective Equipment: Don all required PPE as detailed in the table above before handling the chemical.
-
Weighing and Transferring: To minimize the generation of dust or aerosols, conduct all weighing and transferring of the solid compound within the fume hood.
-
Experimental Procedures: Handle the substance with care, avoiding contact with skin, eyes, and clothing.[3] Keep containers tightly closed when not in use.[2] Avoid ingestion and inhalation.[2]
3. Post-Experiment Procedures:
-
Decontamination: Thoroughly clean the work area and any equipment that has come into contact with the chemical.
-
PPE Removal: Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
Emergency Procedures
Immediate action is vital in case of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[2] |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix waste containing this chemical with other waste streams.
-
Containerization:
-
Solid Waste: Collect all solid waste, including contaminated PPE, weigh boats, and cleaning materials, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
-
Disposal: Dispose of all chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.[2] Never dispose of this chemical down the drain.
Mandatory Visualization
The following workflow diagram illustrates the essential steps for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
